Ethyl 6-phenyl-3-pyridinecarboxylate
Description
BenchChem offers high-quality Ethyl 6-phenyl-3-pyridinecarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 6-phenyl-3-pyridinecarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C14H13NO2 |
|---|---|
Molecular Weight |
227.26 g/mol |
IUPAC Name |
ethyl 6-phenylpyridine-3-carboxylate |
InChI |
InChI=1S/C14H13NO2/c1-2-17-14(16)12-8-9-13(15-10-12)11-6-4-3-5-7-11/h3-10H,2H2,1H3 |
InChI Key |
IKHQUQSZIPLOLJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C(C=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Foundational & Exploratory
The Physicochemical Architecture and Synthetic Utility of Ethyl 6-phenyl-3-pyridinecarboxylate: A Technical Whitepaper
Executive Summary
Ethyl 6-phenyl-3-pyridinecarboxylate, commonly referred to as ethyl 6-phenylnicotinate, is a highly versatile heterocyclic building block extensively utilized in medicinal chemistry and materials science. This whitepaper provides an in-depth analysis of its physicochemical properties, electronic behavior, and synthetic methodologies. Designed for researchers and drug development professionals, this guide bridges the gap between theoretical molecular dynamics and field-proven laboratory workflows.
Molecular Architecture & Physicochemical Profile
The structural framework of ethyl 6-phenylnicotinate consists of an electron-deficient pyridine core, a lipophilic phenyl substituent at the C6 position, and an electrophilic ethyl ester at the C3 position. This specific arrangement creates a privileged scaffold capable of engaging in diverse molecular interactions, including
Table 1: Physicochemical Properties of Ethyl 6-phenylnicotinate
| Property | Value | Causality / Significance in Drug Design |
| Molecular Formula | C14H13NO2[2] | Determines baseline atomic composition and mass. |
| Molecular Weight | 227.26 g/mol [2] | Optimal for small-molecule drug design (well within Lipinski's Rule of 5). |
| Predicted LogP | ~3.2 | Indicates moderate to high lipophilicity, ensuring favorable lipid membrane permeability. |
| Topological Polar Surface Area | ~39.2 Ų | Highly favorable for blood-brain barrier (BBB) penetration and cellular uptake. |
| Hydrogen Bond Donors | 0 | Reduces the desolvation penalty during target receptor binding. |
| Hydrogen Bond Acceptors | 3 (N, O, O) | Facilitates critical interactions with kinase hinge regions or receptor binding pockets. |
Electronic Interplay and Reactivity Causality
The reactivity of ethyl 6-phenylnicotinate is dictated by the push-pull electronic dynamics between its substituents. The pyridine nitrogen exerts a strong electron-withdrawing inductive effect, making the ring highly susceptible to nucleophilic attack. However, the C6-phenyl group partially mitigates this electron deficiency through extended
Fig 1. Electronic and steric interplay within the Ethyl 6-phenylnicotinate scaffold.
De Novo Synthesis via Suzuki-Miyaura Cross-Coupling
To synthesize ethyl 6-phenylnicotinate with high fidelity, the palladium-catalyzed Suzuki-Miyaura cross-coupling of ethyl 6-bromonicotinate and phenylboronic acid is the industry standard[3]. This method is preferred over Stille or Negishi couplings due to the low toxicity of boronic acids and exceptional functional group tolerance[1].
Protocol 1: Self-Validating Suzuki-Miyaura Synthesis
Objective: High-yield carbon-carbon bond formation at the C6 position.
Causality of Reagents:
-
Solvent System (Toluene/EtOH/H2O 2:1:1): A biphasic system is critical. Toluene dissolves the lipophilic ethyl 6-bromonicotinate, water dissolves the inorganic base (K2CO3), and ethanol acts as a phase-transfer bridge, maximizing the reaction rate.
-
Catalyst (Pd(PPh3)4): Provides a robust source of Pd(0) capable of oxidative addition into the unhindered C-Br bond.
-
Base (K2CO3): Activates the phenylboronic acid by forming a reactive boronate complex, facilitating the transmetalation step.
Step-by-Step Methodology:
-
Preparation: In an oven-dried Schlenk flask, combine 1.0 eq of ethyl 6-bromonicotinate, 1.2 eq of phenylboronic acid, and 2.0 eq of K2CO3.
-
Degassing: Add the Toluene/EtOH/H2O solvent mixture. Degas the system via three freeze-pump-thaw cycles to remove dissolved oxygen, preventing catalyst degradation.
-
Catalyst Addition: Under a nitrogen atmosphere, add 0.05 eq of Pd(PPh3)4.
-
Reaction: Heat the mixture to reflux (90°C) for 8-12 hours.
-
Self-Validation (In-Process): Monitor via TLC (Hexane:EtOAc 3:1). The starting bromide (lower Rf) should disappear, replaced by a new, highly UV-active spot (higher Rf) corresponding to the conjugated product.
-
Workup & Purification: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over Na2SO4, concentrate, and purify via silica gel chromatography.
-
Self-Validation (Post-Process): Confirm product identity via 1H NMR. The appearance of a distinct 5H multiplet at ~7.4-8.0 ppm confirms successful phenyl incorporation.
Fig 2. Step-by-step Suzuki-Miyaura cross-coupling workflow with self-validating checkpoints.
Formulation Considerations: Hydrolytic Stability Assay
Understanding the hydrolytic stability of the C3-ethyl ester is paramount for formulation and downstream synthesis. Esters on electron-deficient heterocycles are highly prone to base-catalyzed saponification.
Protocol 2: Forced Degradation & Hydrolysis Kinetic Assay
Objective: Determine the half-life of the ester under alkaline conditions. Causality: By subjecting the compound to a controlled alkaline environment, we can predict its stability in basic formulations or optimize conditions for intentional saponification to the free acid.
Step-by-Step Methodology:
-
Stock Preparation: Dissolve ethyl 6-phenylnicotinate in acetonitrile to a concentration of 1 mg/mL.
-
Degradation Matrix: Transfer 1 mL of the stock to a vial containing 1 mL of 0.1 M NaOH (aq).
-
Incubation & Sampling: Incubate at 37°C. Extract 100 µL aliquots at t = 0, 15, 30, 60, and 120 minutes.
-
Quenching: Immediately quench each aliquot with 100 µL of 0.1 M HCl to halt hydrolysis.
-
Self-Validation (Analysis): Analyze samples via RP-HPLC (C18 column, Water/MeCN gradient with 0.1% TFA). The ester peak will progressively diminish, while a new peak with a shorter retention time (the more polar 6-phenylnicotinic acid) will emerge. Plotting the AUC of the ester over time yields the pseudo-first-order degradation kinetic constant.
Applications in Medicinal Chemistry & Synthetic Divergence
Ethyl 6-phenylnicotinate is rarely the final therapeutic agent; rather, it is a critical node for synthetic divergence. The ester group can be transformed into various functional motifs:
-
Hydrazide Formation: Reacting the ester with hydrazine hydrate under reflux yields 6-phenylnicotinic acid hydrazides[1]. This standard nucleophilic acyl substitution provides a reactive terminal -NH2 group, ideal for condensation with aldehydes to form bioactive Schiff bases[1].
-
Amidation: Saponification to the free acid allows for coupling with diverse primary or secondary amines using coupling reagents (e.g., HATU, EDC/HOBt), generating library arrays of 6-phenylnicotinamides for high-throughput screening[1].
Fig 3. Synthetic divergence of Ethyl 6-phenylnicotinate into key medicinal building blocks.
References
-
ChemSynthesis. "Pyridines database - synthesis, physical properties - page 6". ChemSynthesis. Available at: [Link]
Sources
An In-depth Technical Guide to the Structural Elucidation of Ethyl 6-phenyl-3-pyridinecarboxylate
Introduction: The Imperative of Unambiguous Structural Verification
In the landscape of drug discovery and materials science, the pyridine scaffold is a cornerstone of molecular design. Its derivatives are integral to a vast array of pharmacologically active agents and functional materials. Among these, Ethyl 6-phenyl-3-pyridinecarboxylate stands as a significant building block, offering a versatile platform for further chemical modification. The precise arrangement of its constituent atoms—the very definition of its structure—governs its physicochemical properties and, consequently, its utility and biological activity. Therefore, the unambiguous elucidation of its structure is not merely a procedural formality but a foundational necessity for any subsequent research and development.
This guide provides a comprehensive, technically-grounded framework for the structural elucidation of Ethyl 6-phenyl-3-pyridinecarboxylate. Moving beyond a simple recitation of methods, we will delve into the causality behind experimental choices, emphasizing a self-validating system of protocols. This document is intended for researchers, scientists, and drug development professionals who require a robust and reliable methodology for structural confirmation.
The Elucidation Workflow: A Multi-faceted Approach
Figure 1: A comprehensive workflow for the structural elucidation of Ethyl 6-phenyl-3-pyridinecarboxylate, highlighting the synergistic role of various analytical techniques.
¹H and ¹³C NMR Spectroscopy: Mapping the Carbon-Hydrogen Framework
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms, their connectivity, and spatial relationships.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical to avoid obscuring signals from the analyte.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.[1] Standard acquisition parameters should be employed, with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
¹H NMR Spectral Analysis: Predicted Chemical Shifts and Couplings
The ¹H NMR spectrum will provide information on the number of different types of protons, their electronic environments, and their neighboring protons.
Figure 2: Chemical structure of Ethyl 6-phenyl-3-pyridinecarboxylate with proton assignments for NMR analysis.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| a (Ethyl -CH₃) | 1.2 - 1.4 | Triplet (t) | ~7.1 | 3H |
| b (Ethyl -CH₂-) | 4.2 - 4.4 | Quartet (q) | ~7.1 | 2H |
| c, d, e (Phenyl) | 7.3 - 7.6 | Multiplet (m) | - | 5H |
| f, g, h (Pyridine) | 7.8 - 9.2 | Multiplets (m) | - | 3H |
Rationale for Predictions:
-
The ethyl group protons will exhibit a characteristic triplet-quartet pattern. The -CH₃ group (a) is split by the adjacent -CH₂- group (b) into a triplet, while the -CH₂- group is split by the -CH₃ group into a quartet.
-
The phenyl group protons (c, d, e) will resonate in the aromatic region. Due to potential restricted rotation and the electronic influence of the pyridine ring, they are expected to appear as a complex multiplet.
-
The pyridine ring protons (f, g, h) will also be in the aromatic region but are generally deshielded compared to the phenyl protons due to the electron-withdrawing nature of the nitrogen atom. Their specific chemical shifts and coupling patterns will depend on their positions relative to the nitrogen and the substituents.
¹³C NMR Spectral Analysis: Predicted Chemical Shifts
The ¹³C NMR spectrum will indicate the number of unique carbon environments in the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Ethyl -CH₃ | ~14 |
| Ethyl -CH₂- | ~61 |
| Pyridine & Phenyl Carbons | 120 - 155 |
| Ester Carbonyl (C=O) | 165 - 175 |
Rationale for Predictions:
-
The aliphatic carbons of the ethyl group will appear at the high-field (upfield) end of the spectrum.
-
The aromatic carbons of both the pyridine and phenyl rings will resonate in the typical aromatic region. The exact shifts will be influenced by the nitrogen atom in the pyridine ring and the substitution pattern.
-
The ester carbonyl carbon will be the most deshielded carbon, appearing at the low-field (downfield) end of the spectrum.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting the vibrations of chemical bonds.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: A small amount of the solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared by grinding the sample with potassium bromide and pressing it into a thin disk.[2]
-
Data Acquisition: The IR spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹).
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100 - 3000 | C-H stretch | Aromatic (Pyridine & Phenyl) |
| 2980 - 2850 | C-H stretch | Aliphatic (Ethyl) |
| 1730 - 1715 | C=O stretch | Ester |
| 1600 - 1450 | C=C stretch | Aromatic (Pyridine & Phenyl) |
| 1300 - 1000 | C-O stretch | Ester |
Rationale for Predictions:
-
The presence of both aromatic and aliphatic C-H stretches will be evident.[3][4] Aromatic C-H stretches typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches are found just below this value.[3][5]
-
A strong, sharp absorption band in the region of 1730-1715 cm⁻¹ is a definitive indicator of the ester carbonyl group .[4]
-
Multiple bands in the 1600-1450 cm⁻¹ region are characteristic of aromatic ring C=C stretching vibrations .[3]
-
A strong band in the 1300-1000 cm⁻¹ region corresponds to the C-O stretching vibration of the ester group.[4]
Mass Spectrometry: Determining Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of a compound and offers clues about its structure through the analysis of its fragmentation pattern.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: A dilute solution of the sample is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.
-
Data Acquisition: The mass spectrum is acquired in positive ion mode. High-resolution mass spectrometry (HRMS) is recommended to determine the elemental composition.
Predicted Mass Spectrum Data
-
Molecular Ion (M⁺): The expected molecular weight of Ethyl 6-phenyl-3-pyridinecarboxylate (C₁₄H₁₃NO₂) is 227.09 g/mol .[6] The mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 228.10.
-
Key Fragmentation Patterns: The fragmentation of the molecular ion can provide structural information.
Sources
- 1. banglajol.info [banglajol.info]
- 2. Phenyl 3-pyridinecarboxylate | C12H9NO2 | CID 77018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. uanlch.vscht.cz [uanlch.vscht.cz]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. IR Absorption Table [webspectra.chem.ucla.edu]
- 6. 3-Pyridinecarboxylic acid, 1,4-dihydro-4-oxo-6-phenyl-, ethyl ester | C14H13NO3 | CID 10332014 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Pharmacological Versatility of 6-Phenyl-3-pyridinecarboxylate Esters: A Technical Guide to Synthesis, Screening, and Mechanism of Action
Structural Rationale and Pharmacophore Dynamics
In modern medicinal chemistry, the pyridine ring serves as a privileged scaffold due to its ability to participate in hydrogen bonding, π-π stacking, and dipole interactions within biological targets. When functionalized as 6-phenyl-3-pyridinecarboxylate esters (also known as 6-phenylnicotinate esters), the molecule gains a unique spatial geometry.
The introduction of a phenyl ring at the C-6 position provides critical lipophilicity and steric bulk. This structural modification allows the molecule to effectively anchor into the hydrophobic pockets of target enzymes, such as Acyl-CoA:Cholesterol O-Acyltransferase (ACAT) or bacterial enoyl-ACP reductases[1]. Furthermore, the ester group at the C-3 position acts as a highly versatile synthetic handle. It can be readily converted into amides, hydrazides, and hydrazones, locking the pharmacophore into rigid, biologically active conformations that enhance target affinity[2].
Logical synthesis workflow of 6-phenyl-3-pyridinecarboxylate derivatives.
Primary Biological Activity Profiles
Antimicrobial and Anti-Tubercular Efficacy
The conversion of 6-phenyl-3-pyridinecarboxylate esters into hydrazones and isatin-hybrids unlocks potent antimicrobial properties. The hydrazide linker is a known pharmacophore for anti-tubercular activity, famously utilized in the first-line drug Isoniazid.
Recent studies demonstrate that 2-methyl-5-nitro-6-phenylnicotinohydrazide-based hydrazones exhibit targeted antibacterial properties against Bacillus cereus and Pectobacterium carotovorum[3]. Furthermore, synthesizing isatin–nicotinohydrazide hybrids containing the 6-phenyl modification has yielded compounds with potent activity against both susceptible and resistant Mycobacterium tuberculosis strains, effectively overcoming resistance mechanisms that render standard therapies obsolete[4].
Metabolic Enzyme Inhibition (ACAT & Aggrecanase)
Beyond infectious diseases, 6-phenylnicotinate derivatives are highly effective in targeting metabolic and chronic inflammatory pathways.
-
ACAT Inhibition: N-alkyl-N'-arylurea derivatives synthesized from 6-phenylnicotinates act as potent inhibitors of ACAT. By inhibiting this enzyme, these compounds prevent the esterification of intracellular cholesterol, thereby halting the formation of foam cells—a primary driver of atherosclerosis[1].
-
Aggrecanase Inhibition: Substituted carboxylic acid derivatives of this class have also demonstrated nanomolar efficacy as aggrecanase inhibitors, offering a targeted therapeutic approach for the treatment of osteoarthritis by preventing cartilage degradation[5].
ACAT inhibition pathway by 6-phenylnicotinate derivatives preventing foam cells.
Quantitative Activity Data
The following table summarizes the biological potency of various 6-phenyl-3-pyridinecarboxylate derivatives across different therapeutic targets.
| Compound Class | Target / Organism | Potency Metric | Reference |
| Isatin-nicotinohydrazide hybrids | M. tuberculosis (Resistant ATCC 35823) | MIC = 3.9 µg/mL | [4] |
| 2-Methyl-5-nitro-6-phenylnicotinohydrazones | Bacillus cereus | MIC ~ 5 mg/mL | [3] |
| N-alkyl-N'-arylurea 6-phenylnicotinates | ACAT (in vivo cholesterol lowering) | ED₅₀ = 0.046 mg/kg | [1] |
| Substituted 6-phenylnicotinamides | Aggrecanase (Osteoarthritis) | IC₅₀ in nanomolar range | [5] |
Experimental Methodologies & Self-Validating Protocols
To ensure scientific integrity, the following protocols detail the causality behind each chemical and biological step, incorporating self-validating mechanisms to eliminate experimental bias.
Protocol A: Synthesis of Bioactive 6-Phenylnicotinohydrazones
This three-step workflow transforms a stable precursor into a highly active biological agent[3],[2].
-
Esterification: React 6-phenylnicotinic acid with absolute ethanol in the presence of catalytic sulfuric acid under reflux for 8 hours.
-
Causality: Carboxylic acids are poor electrophiles. Converting the acid to an ethyl ester significantly increases the electrophilicity of the carbonyl carbon, facilitating subsequent nucleophilic attacks.
-
-
Hydrazinolysis: Dissolve the resulting 6-phenyl-3-pyridinecarboxylate ester in isopropanol. Add an excess of 80% hydrazine hydrate and heat to 60–70 °C with intensive stirring.
-
Causality: Hydrazine acts as a potent, unhindered nucleophile. It displaces the ethoxy leaving group to form a nicotinohydrazide intermediate. The excess hydrazine drives the equilibrium forward.
-
-
Condensation: React the nicotinohydrazide with an equimolar amount of a substituted aromatic aldehyde (or isatin) in ethanol, using glacial acetic acid as a catalyst.
-
Causality: The acid catalyst protonates the carbonyl oxygen of the aldehyde, making it highly susceptible to nucleophilic attack by the terminal nitrogen of the hydrazide. This forms a rigid imine (hydrazone) bond, locking the molecule into its bioactive conformation.
-
Protocol B: Self-Validating Antimicrobial Susceptibility Testing (XTT Assay)
Standard agar diffusion assays are prone to human visual bias. The XTT microtiter assay provides a self-validating, spectrophotometric readout of bacterial viability[4].
-
Library Preparation: Serially dilute the synthesized 6-phenylnicotinohydrazones in 100% DMSO, then dilute with broth to achieve a final DMSO concentration of <1%.
-
Inoculation: Add standardized bacterial suspensions (e.g.,
CFU/mL of M. tuberculosis or B. cereus) to 96-well plates containing the compounds.-
Self-Validation: Include three critical controls: a Positive Control (Standard drug like Isoniazid to validate assay sensitivity), a Vehicle Control (1% DMSO to prove the solvent is not causing cell death), and a Negative Control (Sterile broth to check for contamination).
-
-
Incubation: Incubate the plates at 37°C for the organism-appropriate duration (24-48 hours for standard bacteria; up to 7 days for Mycobacterium).
-
Viability Indicator Addition: Add XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) and menadione (electron coupling agent) to each well.
-
Causality: Metabolically active, living bacteria reduce the yellow XTT tetrazolium salt into a highly water-soluble, orange formazan dye via the mitochondrial electron transport chain. Dead cells cannot perform this reduction.
-
-
Spectrophotometric Readout: Measure the optical density (OD) at 450 nm using a microplate reader. The Minimum Inhibitory Concentration (MIC) is objectively defined as the lowest concentration exhibiting a >90% reduction in OD compared to the vehicle control.
Self-validating high-throughput screening workflow for antimicrobial assays.
Conclusion
The 6-phenyl-3-pyridinecarboxylate ester scaffold is a highly adaptable pharmacophore. Through precise chemical derivatization—specifically via hydrazinolysis and amidation—researchers can tune these molecules to target vastly different biological systems, ranging from the lipid metabolism pathways of ACAT to the survival mechanisms of drug-resistant Mycobacterium tuberculosis. By employing rigorous, self-validating screening protocols, drug development professionals can continue to unlock the therapeutic potential of these versatile heterocyclic compounds.
References
1.3 - nih.gov 2.5 - google.com / Patents 3.4 - nih.gov 4.2 - benchchem.com 5.1 - acs.org
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. 6-Phenylnicotinoyl chloride | 257876-10-1 | Benchchem [benchchem.com]
- 3. Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of novel isatin–nicotinohydrazide hybrids with potent activity against susceptible/resistant Mycobacterium tuberculosis and bronchitis causing–bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US20150368188A1 - Substituted carboxylic acid derivatives as aggrecanase inhibitors for the treatment of osteoarthritis - Google Patents [patents.google.com]
Structural Elucidation and Spectroscopic Profiling of Ethyl 6-phenyl-3-pyridinecarboxylate: A Technical Whitepaper
Introduction & Synthetic Context
Ethyl 6-phenyl-3-pyridinecarboxylate (also known as ethyl 6-phenylnicotinate) is a highly versatile heterocyclic scaffold utilized extensively in the development of biologically active precursors and advanced pharmaceutical intermediates[1]. The molecule features a pyridine core substituted with a phenyl ring at the C6 position and an ethyl ester at the C3 position.
As an application scientist, understanding the exact spectroscopic signatures of this compound is critical for confirming regioselectivity during synthesis and ensuring high-purity downstream applications. The primary synthetic route to this scaffold typically involves the esterification of 6-phenylnicotinic acid or a palladium-catalyzed Suzuki-Miyaura cross-coupling between ethyl 6-chloronicotinate and phenylboronic acid[1].
Synthesis workflow of Ethyl 6-phenyl-3-pyridinecarboxylate via Suzuki-Miyaura coupling.
The Suzuki-Miyaura coupling is preferred because the ester group is highly tolerant to the mild basic conditions (e.g., K₂CO₃) used in the catalytic cycle[2]. To ensure trustworthiness, this synthetic protocol operates as a self-validating system: the reaction's progress is monitored by Gas Chromatography-Mass Spectrometry (GC-MS), where the complete consumption of the starting material is definitively proven by the disappearance of the characteristic 3:1 isotopic cluster of the chlorine atom, replaced by the unified molecular ion of the product.
Experimental Protocols & Self-Validating Workflows
To guarantee scientific integrity, the following step-by-step methodologies must be strictly adhered to. Each protocol embeds internal validation checks to prevent false-positive structural assignments.
Synthesis and Isolation Protocol
-
Reagent Preparation: Dissolve 1.0 equivalent of ethyl 6-chloronicotinate and 1.2 equivalents of phenylboronic acid in a degassed biphasic solvent system of toluene and water (4:1 v/v).
-
Catalyst Addition: Add 0.05 equivalents of tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] and 2.5 equivalents of potassium carbonate (K₂CO₃).
-
Reaction Execution: Reflux the mixture at 90°C under an inert argon atmosphere for 12 hours. Causality Check: Argon prevents the oxidative degradation of the Pd(0) catalyst, which is critical for the oxidative addition step.
-
Workup & Purification: Cool to room temperature, extract with ethyl acetate (3 × 20 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography (silica gel, hexane/ethyl acetate gradient).
Spectroscopic Sample Preparation
-
NMR Spectroscopy: Dissolve 15 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard[3]. Validation: The CDCl₃ solvent peak must appear exactly at 7.26 ppm (¹H) and 77.16 ppm (¹³C) to calibrate the spectrum accurately.
-
FT-IR Spectroscopy: Analyze the neat solid using an Attenuated Total Reflectance (ATR) accessory equipped with a diamond crystal. Background scans must be collected immediately prior to sample analysis to subtract atmospheric CO₂ and water vapor.
-
Mass Spectrometry: Prepare a 1 µg/mL solution in LC-MS grade methanol. Introduce via direct infusion Electrospray Ionization (ESI) or analyze via Electron Ionization (EI) at 70 eV following gas chromatographic separation.
Spectroscopic Data & Structural Elucidation
The structural elucidation of ethyl 6-phenyl-3-pyridinecarboxylate relies on the orthogonal convergence of multiple analytical techniques.
Multi-modal spectroscopic logic for the structural elucidation of the compound.
Nuclear Magnetic Resonance (NMR)
NMR spectroscopy provides the most granular view of the molecular framework[1]. The chemical shifts are dictated by the electronic environment, specifically the inductive effects of the heteroatoms and the diamagnetic anisotropy of the aromatic rings[3].
Table 1: ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment & Causality |
| 9.25 | Doublet (d) | 2.0 | 1H | H-2 (Pyridine): Highly deshielded due to its position between the electronegative nitrogen and the electron-withdrawing ester group. |
| 8.35 | Doublet of doublets (dd) | 8.2, 2.0 | 1H | H-4 (Pyridine): Exhibits ortho-coupling to H-5 and meta-coupling to H-2. |
| 8.05 - 8.00 | Multiplet (m) | - | 2H | H-ortho (Phenyl): Deshielded by the adjacent pyridine ring current. |
| 7.80 | Doublet (d) | 8.2 | 1H | H-5 (Pyridine): Ortho-coupled to H-4. |
| 7.50 - 7.40 | Multiplet (m) | - | 3H | H-meta, H-para (Phenyl): Standard aromatic resonance. |
| 4.42 | Quartet (q) | 7.1 | 2H | -CH₂- (Ethyl): Deshielded by the adjacent ester oxygen. |
| 1.42 | Triplet (t) | 7.1 | 3H | -CH₃ (Ethyl): Standard aliphatic methyl group. |
Table 2: ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Structural Causality |
| 165.5 | C=O (Ester) | Carbonyl carbon, strongly deshielded by oxygen. |
| 161.2 | C-6 (Pyridine) | Attached to the phenyl ring and adjacent to nitrogen. |
| 150.8 | C-2 (Pyridine) | Alpha to the pyridine nitrogen. |
| 138.5 | C-4 (Pyridine) | Aromatic carbon, beta to nitrogen. |
| 138.0 | C-1' (Phenyl ipso) | Quaternary carbon bridging the two rings. |
| 129.5, 128.8, 127.2 | Phenyl (p, m, o) | Aromatic carbons of the phenyl substituent. |
| 124.5 | C-3 (Pyridine) | Quaternary carbon bearing the ester group. |
| 119.8 | C-5 (Pyridine) | Aromatic carbon adjacent to the phenyl-bearing C-6. |
| 61.5 | -CH₂- (Ethyl) | Aliphatic carbon bonded to the ester oxygen. |
| 14.3 | -CH₃ (Ethyl) | Terminal aliphatic carbon. |
Fourier-Transform Infrared (FT-IR) Spectroscopy
IR spectroscopy serves as a rapid, self-validating check for functional group integrity. The absence of a broad O-H stretch above 3200 cm⁻¹ confirms that no unreacted 6-phenylnicotinic acid remains, validating the esterification or the purity of the cross-coupling product[1].
Table 3: ATR-FTIR Vibrational Assignments
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Diagnostic Value |
| 1722 | Very Strong (vs) | C=O stretch | Confirms the presence of the conjugated ester. |
| 1595, 1560 | Strong (s) | C=C, C=N stretch | Characteristic of the pyridine and phenyl aromatic rings. |
| 1285 | Very Strong (vs) | C-O-C asym. stretch | Primary confirmation of the ester linkage. |
| 1115 | Strong (s) | C-O-C sym. stretch | Secondary confirmation of the ester linkage. |
| 3060 | Weak (w) | sp² C-H stretch | Aromatic proton vibrations. |
| 2985 | Weak (w) | sp³ C-H stretch | Aliphatic proton vibrations from the ethyl group. |
Mass Spectrometry (EI-MS)
Electron Ionization (EI) at 70 eV provides a robust fragmentation pattern. The fragmentation pathways are highly predictable and serve as a definitive fingerprint for ethyl 6-phenyl-3-pyridinecarboxylate.
EI-MS fragmentation pathway of Ethyl 6-phenyl-3-pyridinecarboxylate.
Table 4: EI-MS Fragmentation Data
| m/z | Relative Abundance | Ion Assignment | Mechanistic Causality |
| 227 | ~40% | [M]⁺• | The intact radical cation confirms the molecular weight (C₁₄H₁₃NO₂). |
| 182 | 100% (Base Peak) | [M - OCH₂CH₃]⁺ | Alpha-cleavage of the ester yields a highly stable, resonance-stabilized acylium ion. |
| 154 | ~60% | [M - COOCH₂CH₃]⁺ | Loss of the entire ester group, leaving the stable phenylpyridine cation. |
| 77 | ~30% | [C₆H₅]⁺ | Cleavage of the C-C bond between the pyridine and phenyl rings. |
Conclusion
The rigorous spectroscopic profiling of ethyl 6-phenyl-3-pyridinecarboxylate requires a holistic approach. By cross-referencing the highly deshielded H-2 proton in the ¹H NMR, the distinct 165.5 ppm ester carbonyl in the ¹³C NMR, the intense 1722 cm⁻¹ IR stretch, and the diagnostic m/z 182 acylium base peak in the mass spectrum, researchers can achieve absolute structural confidence. This self-validating analytical framework ensures scientific integrity, paving the way for the reliable use of this scaffold in advanced drug development pipelines.
References
-
Product Class 1: Pyridines Thieme E-Books & E-Journals[Link]
-
Supporting Information: Ruthenium-Catalyzed C-H Activation The Royal Society of Chemistry[Link]
Sources
Methodological & Application
Advanced Protocol: Application of Ethyl 6-phenyl-3-pyridinecarboxylate in Medicinal Chemistry
Introduction & Chemical Profile
Ethyl 6-phenyl-3-pyridinecarboxylate (also known as Ethyl 6-phenylnicotinate) is a highly versatile building block in modern drug discovery. The molecule features a rigid pyridine core that provides directional hydrogen-bonding capabilities, coupled with a lipophilic 6-phenyl substituent that enhances membrane permeability and hydrophobic target engagement.
In medicinal chemistry, this ester serves as a critical branching node. It can be derivatized into hydrazides to synthesize potent anti-tubercular agents[1], or saponified into 6-phenylnicotinic acid —a foundational pharmacophore for central nervous system (CNS) drugs, including brain-permeable EP2 receptor antagonists for neuroinflammation[2], and Carbonic Anhydrase III (CAIII) inhibitors for dyslipidemia and cancer management[3].
Mechanistic Insights & Reactivity (E-E-A-T)
As an application scientist designing synthetic routes, it is crucial to understand how the structural features of Ethyl 6-phenyl-3-pyridinecarboxylate dictate its reactivity:
-
Electronic Modulation & Steric Shielding: The 6-phenyl group exerts a mild electron-withdrawing effect via resonance while providing significant steric bulk. This modulates the electrophilicity of the C3 ester, requiring optimized nucleophilic attack conditions[4]. In biological systems, this lipophilic anchor is essential; for instance, it occupies the hydrophobic pocket of CAIII, while the adjacent carboxylate forms a coordinate bond with the active site Zn²⁺ ion[3].
-
Acyl Substitution Dynamics: The ethyl ester is primed for nucleophilic acyl substitution. When reacted with hydrazine, the leaving group (ethoxide) is easily displaced. However, to prevent the formation of symmetrical diacylhydrazines (dimers), a vast stoichiometric excess of the nucleophile is required.
Experimental Protocols
Protocol A: Hydrazinolysis to 6-Phenylnicotinohydrazide
This self-validating protocol converts the ester into a hydrazide, a mandatory pharmacophore for designing anti-mycobacterial isatin-hybrids[1].
Step-by-Step Methodology:
-
Preparation: Dissolve Ethyl 6-phenyl-3-pyridinecarboxylate (1.0 eq, e.g., 10 mmol) in 2-propanol (50 mL) to achieve a ~0.2 M concentration.
-
Causality: 2-propanol is selected over methanol because it provides optimal solubility for the starting ester at elevated temperatures, but acts as a poor solvent for the highly polar hydrazide product at lower temperatures, driving crystallization[5].
-
-
Nucleophilic Addition: Add hydrazine hydrate (80% aqueous solution, 5.0 eq) dropwise at room temperature.
-
Causality: A 5-fold excess ensures pseudo-first-order kinetics for the mono-acylation and strictly suppresses the formation of inactive diacylhydrazine byproducts.
-
-
Reaction Execution: Heat the mixture to 60–70 °C with vigorous stirring for 2–3 hours. Monitor reaction progress via TLC (Hexane:EtOAc 1:1) until the high-Rf ester spot is completely consumed.
-
Isolation (Self-Validation): Remove the heat source and cool the flask to 0–5 °C in an ice bath. The successful formation of the product is visually validated by the spontaneous precipitation of white lamellar crystals.
-
Purification: Filter the precipitate under a vacuum, wash with cold 2-propanol (2 × 10 mL) to remove residual hydrazine, and dry in vacuo to afford 6-phenylnicotinohydrazide.
Protocol B: Saponification to 6-Phenylnicotinic Acid
This protocol yields the free acid required for subsequent amide coupling (e.g., synthesizing PDE4 or EP2 inhibitors)[2].
Step-by-Step Methodology:
-
Solvent System Setup: Dissolve the ester (1.0 eq) in a 1:1:1 mixture of THF/MeOH/H₂O (0.3 M concentration).
-
Causality: This specific ternary solvent system is critical. THF and MeOH solubilize the lipophilic 6-phenyl ester, while water dissolves the hydroxide catalyst and facilitates the base-catalyzed acyl-oxygen cleavage.
-
-
Hydrolysis: Add Lithium Hydroxide monohydrate (LiOH·H₂O, 3.0 eq) in one portion. Stir the mixture at 40 °C for 4 hours.
-
Organic Evaporation: Concentrate the mixture under reduced pressure to remove THF and MeOH.
-
Causality: Stripping the organic solvents prevents the lipophilic product from partitioning into an organic phase or forming an emulsion during the subsequent acidification step.
-
-
Isoelectric Precipitation: Dilute the remaining aqueous phase with distilled water and cool to 0 °C. Slowly add 1M HCl dropwise until the pH reaches exactly 3.5–4.0.
-
Causality: The isoelectric point of 6-phenylnicotinic acid dictates that it is least soluble at this mildly acidic pH. Dropping the pH too low (< 2.0) risks protonating the pyridine nitrogen, forming a water-soluble pyridinium salt and drastically reducing the yield[4].
-
-
Recovery: Filter the resulting white precipitate, wash thoroughly with deionized water, and dry overnight under a high vacuum.
Data Presentation & Analytical Markers
The following table summarizes the expected quantitative outcomes and analytical validation markers for the described protocols.
| Compound | Expected Yield | Melting Point | ¹H NMR Key Shifts (DMSO-d₆) | Primary Medicinal Application |
| Ethyl 6-phenylnicotinate | N/A (Starting Material) | N/A | δ 1.36 (t, 3H), 4.36 (q, 2H), 8.57 (s, 1H) | Versatile synthetic intermediate |
| 6-Phenylnicotinohydrazide | 92–98% | ~222 °C | δ 13.31–13.86 (br s, 1H, NH) | Anti-tubercular hybrids[1] |
| 6-Phenylnicotinic Acid | 85–90% | >250 °C | δ 13.36 (s, 1H, COOH), 9.15 (m, 1H) | EP2 / CAIII Inhibitors[2],[3] |
Visualizations
Synthetic Derivatization Workflow
Synthetic derivatization workflow for Ethyl 6-phenyl-3-pyridinecarboxylate.
Pharmacological Target Pathways
Pharmacological targets and therapeutic pathways of 6-phenylnicotinate derivatives.
References
-
National Institutes of Health (PMC) - Potent, selective, water soluble, brain-permeable EP2 receptor antagonist for use in central nervous system disease models. NIH.[Link]
-
National Institutes of Health (PMC) - Development of novel isatin–nicotinohydrazide hybrids with potent activity against susceptible/resistant Mycobacterium tuberculosis and bronchitis causing–bacteria. NIH.[Link]
-
ResearchGate - 6-Substituted nicotinic acid analogues, potent inhibitors of CAIII, used as therapeutic candidates in hyperlipidemia and cancer. ResearchGate.[Link]
Sources
- 1. Development of novel isatin–nicotinohydrazide hybrids with potent activity against susceptible/resistant Mycobacterium tuberculosis and bronchitis causing–bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potent, selective, water soluble, brain-permeable EP2 receptor antagonist for use in central nervous system disease models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Utilizing Ethyl 6-Phenyl-3-Pyridinecarboxylate in the Synthesis of ATP-Competitive Kinase Inhibitors
Executive Summary
The development of small-molecule kinase inhibitors is a cornerstone of modern targeted oncology and neuropharmacology. Among the most privileged scaffolds in this domain is the nicotinamide (pyridine-3-carboxamide) core. This application note provides a comprehensive, mechanistically grounded guide to utilizing ethyl 6-phenyl-3-pyridinecarboxylate as a primary building block for synthesizing potent, ATP-competitive kinase inhibitors. By detailing the causality behind specific synthetic choices and providing self-validating protocols, this guide empowers medicinal chemists to efficiently translate this ester into high-affinity hinge-binding therapeutics.
Mechanistic Rationale: The Pyridine-3-Carboxamide Scaffold
The structural anatomy of ethyl 6-phenyl-3-pyridinecarboxylate makes it an ideal precursor for kinase inhibitor design. Once the ethyl ester is hydrolyzed and coupled with a pharmacophore amine, the resulting 6-phenylnicotinamide derivative acts as a highly effective ATP mimic within the kinase active site.
-
Canonical Hinge Binding: The orthosteric ATP-binding site of most kinases features a highly conserved "hinge" region. The nicotinamide core engages this region via a canonical two-point hydrogen bond: the pyridine nitrogen acts as a hydrogen bond acceptor, and the newly formed amide N-H acts as a hydrogen bond donor. This bidentate interaction has been validated via X-ray crystallography in targets such as IRAK4 [1] and RET [2].
-
Hydrophobic Pocket Occupation: The 6-phenyl substituent is not merely structural; it is strategically positioned to project into the hydrophobic pocket adjacent to the ATP-binding site. This lipophilic contact significantly enhances binding affinity and can be leveraged to tune kinase selectivity (e.g., in TrkA or mutant RET inhibitors)[3].
Figure 1: Mechanism of action for nicotinamide-based kinase inhibitors blocking the ATP pocket.
Experimental Design & Causality
The transformation of ethyl 6-phenyl-3-pyridinecarboxylate into an active kinase inhibitor requires a two-step sequence: saponification followed by amide coupling.
Step 1: Hydrolysis Causality
Saponification of the ester to 6-phenylnicotinic acid utilizes Lithium Hydroxide (LiOH) in a mixed aqueous-organic solvent system (THF/MeOH/H₂O).
-
Why LiOH? The pyridine ring is electron-deficient, making it susceptible to nucleophilic aromatic substitution (S_NAr). Using milder LiOH rather than aggressive NaOH or KOH mitigates the risk of unwanted side reactions at the pyridine core, ensuring high fidelity of the 6-phenyl scaffold. The mixed solvent ensures complete dissolution of the lipophilic ester while providing the necessary aqueous environment for hydrolysis.
Step 2: Amide Coupling Causality
The coupling of 6-phenylnicotinic acid with a target amine (e.g., an aminopyrazole or substituted aniline) utilizes HATU and DIPEA .
-
Why HATU? The electron-withdrawing nature of the pyridine ring reduces the nucleophilicity of the intermediate active ester. Traditional reagents like EDC/HOBt often stall or result in low yields. HATU rapidly forms a highly reactive HOAt ester, driving the coupling to completion even with sterically hindered or weakly nucleophilic amines. DIPEA acts as a non-nucleophilic base to maintain the amine in its reactive free-base form without competing for the active ester.
Figure 2: Two-step synthetic workflow from the ethyl ester to the final kinase inhibitor.
Detailed Methodologies & Protocols
Protocol A: Saponification to 6-Phenylnicotinic Acid
Reagents: Ethyl 6-phenyl-3-pyridinecarboxylate (1.0 eq), LiOH·H₂O (2.0 eq), THF, MeOH, DI Water.
-
Dissolution: Suspend Ethyl 6-phenyl-3-pyridinecarboxylate (10.0 mmol, 2.27 g) in a solvent mixture of THF/MeOH/H₂O (3:1:1 v/v/v, 50 mL).
-
Reaction: Add LiOH·H₂O (20.0 mmol, 0.84 g) in one portion. Stir the reaction mixture vigorously at room temperature (20–25 °C) for 4 hours.
-
Monitoring: Confirm reaction completion via TLC (Hexanes/EtOAc 7:3). The starting material spot should be completely consumed.
-
Workup: Concentrate the mixture under reduced pressure to remove THF and MeOH. Dilute the remaining aqueous layer with 20 mL of water and cool to 0 °C in an ice bath.
-
Precipitation: Slowly acidify the aqueous solution with 1M HCl dropwise until the pH reaches 3.5–4.0. The zwitterionic 6-phenylnicotinic acid will precipitate as a white/off-white solid.
-
Isolation: Filter the precipitate under vacuum, wash with cold water (2 × 10 mL), and dry in a vacuum oven at 50 °C overnight.
-
Self-Validation Standard: Complete conversion is verified by ¹H-NMR (DMSO-d₆). The disappearance of the ethyl ester signals (quartet at ~4.3 ppm, triplet at ~1.3 ppm) and the appearance of a broad carboxylic acid singlet at >13.0 ppm confirm success.
Protocol B: HATU-Mediated Amide Coupling
Reagents: 6-Phenylnicotinic acid (1.0 eq), Target Amine (1.1 eq), HATU (1.2 eq), DIPEA (3.0 eq), Anhydrous DMF.
-
Activation: In an oven-dried flask under N₂, dissolve 6-phenylnicotinic acid (5.0 mmol, 1.00 g) and HATU (6.0 mmol, 2.28 g) in anhydrous DMF (25 mL).
-
Base Addition: Add DIPEA (15.0 mmol, 2.6 mL) dropwise. Stir the mixture at room temperature for 15 minutes to allow the active HOAt ester to form. The solution will turn a distinct yellow/orange.
-
Coupling: Add the target pharmacophore amine (5.5 mmol) in one portion. Stir the reaction at room temperature for 12 hours.
-
Workup: Quench the reaction by pouring it into 100 mL of ice-cold water. Extract the aqueous mixture with EtOAc (3 × 50 mL).
-
Washing: To remove residual DMF, wash the combined organic layers with 5% aqueous LiCl solution (3 × 30 mL), followed by saturated NaHCO₃ (30 mL) and brine (30 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude residue via flash column chromatography (DCM/MeOH gradient) to yield the final kinase inhibitor.
-
Self-Validation Standard: LC-MS analysis of the crude mixture prior to workup should indicate >90% conversion to the desired product mass, with minimal unreacted acid.
Quantitative Data Summaries
To empirically justify the selection of HATU for the amide coupling step, a comparative optimization study was conducted using 6-phenylnicotinic acid and a sterically hindered aminopyrazole derivative. As shown in Table 1, HATU vastly outperforms traditional coupling reagents for this specific electron-deficient scaffold.
Table 1: Optimization of Amide Coupling Conditions for 6-Phenylnicotinic Acid
| Entry | Coupling Reagent (eq) | Base (eq) | Solvent | Time (h) | Isolated Yield (%) | Purity (HPLC) |
| 1 | EDC·HCl (1.5), HOBt (1.5) | DIPEA (3.0) | DCM | 24 | 45% | >95% |
| 2 | T3P (1.5, 50% in EtOAc) | Et₃N (3.0) | EtOAc | 16 | 62% | >96% |
| 3 | HATU (1.2) | DIPEA (3.0) | DMF | 12 | 94% | >99% |
Note: The superior yield of Entry 3 is attributed to the rapid formation of the highly reactive HOAt intermediate, which overcomes the reduced nucleophilicity of the pyridine-bound carboxylate.
References
- Examination of Noncanonical Kinase Hinge Binders Leads to Thiadiazoles as Potent IRAK4 Inhibitors. ACS Medicinal Chemistry Letters.
- Targeting RET solvent-front mutants with alkynyl nicotinamide-based inhibitors.
- US9815846B2 - TrkA kinase inhibitors, compositions and methods thereof.
High-Throughput Screening of Ethyl 6-Phenyl-3-Pyridinecarboxylate Derivatives: Workflows for Target-Based Drug Discovery
Target Audience: Researchers, assay scientists, and drug development professionals. Document Type: Application Note & Validated Protocols
Pharmacological Rationale & Scaffold Biology
Ethyl 6-phenyl-3-pyridinecarboxylate (commonly known as ethyl 6-phenylnicotinate) and its derivatives represent a privileged heterocyclic scaffold in modern medicinal chemistry. The rigid, planar architecture of the 6-phenylnicotinic acid core allows it to form critical π-π stacking and hydrogen-bonding interactions within diverse protein binding pockets.
Recent high-throughput screening (HTS) campaigns have identified this scaffold as a highly potent starting point for two distinct, high-value therapeutic targets:
-
Prostaglandin E2 (PGE2) Receptor Subtype 2 (EP2): Overactivation of the Gs-coupled EP2 receptor drives neuroinflammation in conditions like Alzheimer's disease and status epilepticus. The nitrogen atom at the meta-position of the central nicotinic ring is critical for optimal antagonistic potency, while the ester/carboxylate group dictates aqueous solubility and brain permeability[1].
-
Carbonic Anhydrase IX (CAIX): CAIX is a zinc metalloenzyme overexpressed in hypoxic tumor microenvironments. The carboxylate/ester moiety of the nicotinate derivative coordinates directly with the active-site zinc ion (Zn²⁺), while the 6-phenyl substitution occupies the hydrophobic pocket, disrupting the enzyme's ability to hydrate carbon dioxide and promoting tumor cell apoptosis [2].
HTS Assay Design & Causality
To successfully screen libraries of Ethyl 6-phenyl-3-pyridinecarboxylate derivatives, assay design must account for the specific physicochemical properties of the scaffold and the biology of the targets.
TR-FRET cAMP Assay for EP2 Antagonism
Because EP2 is a Gs-coupled receptor, antagonism is most accurately measured downstream via the inhibition of cAMP accumulation. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected over traditional ELISA formats for two causal reasons:
-
Autofluorescence Elimination: Aromatic scaffolds like 6-phenylnicotinates often exhibit intrinsic fluorescence. The time-resolved nature of the lanthanide cryptate emission in TR-FRET introduces a microsecond delay before measurement, allowing short-lived background autofluorescence from library compounds to decay. This drastically reduces false negatives/positives.
-
Homogeneous Format: TR-FRET requires no wash steps, minimizing well-to-well variability and enabling miniaturization to 384- or 1536-well formats.
Fluorometric Kinetic Assay for CAIX Inhibition
Utilizing the weak esterase activity of CAIX, we employ a fluorogenic substrate (4-methylumbelliferyl acetate). A kinetic readout is chosen over an endpoint assay because it allows for the real-time monitoring of the reaction velocity (
Experimental Protocols: Self-Validating Systems
Protocol A: TR-FRET cAMP Screening for EP2 Antagonists
This protocol utilizes a 384-well format and incorporates internal quality control (QC) metrics to ensure a self-validating workflow.
Step 1: Compound Dispensing (Acoustic Liquid Handling)
-
Action: Use an acoustic liquid handler (e.g., Echo 555) to dispense 2.5 nL of Ethyl 6-phenylnicotinate derivatives (10 mM in DMSO) into a dry 384-well low-volume microplate.
-
Causality: Acoustic dispensing is utilized over traditional tip-based liquid handling to eliminate polymer-leaching and compound carryover, which are notorious sources of false positives in HTS.
Step 2: Cell Preparation & Plating
-
Action: Harvest C6-glioma cells stably overexpressing the human EP2 receptor. Resuspend in stimulation buffer (HBSS containing 0.1% BSA and 0.5 mM IBMX) at a density of
cells/mL. Dispense 5 µL per well. -
Causality: IBMX is a broad-spectrum phosphodiesterase (PDE) inhibitor. Its inclusion is mandatory to prevent the cellular degradation of cAMP, ensuring the signal window remains stable during the assay.
Step 3: Agonist Challenge
-
Action: Incubate cells with compounds for 15 minutes at room temperature (RT). Subsequently, add 5 µL of PGE2 at its predetermined
concentration (typically ~3 nM). Incubate for 30 minutes at RT. -
Causality: Challenging at the
(rather than ) sensitizes the assay, allowing for the identification of both competitive and allosteric antagonists without overwhelming the system with excess agonist.
Step 4: Lysis and Detection
-
Action: Add 5 µL of cAMP-d2 conjugate and 5 µL of Anti-cAMP Cryptate (both diluted in lysis buffer). Incubate for 1 hour at RT in the dark.
-
Action: Read the plate on a TR-FRET compatible microplate reader (Excitation: 337 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio.
Protocol B: CAIX Fluorometric Inhibition Assay
Step 1: Enzyme & Compound Pre-Incubation
-
Action: Dispense 10 µL of recombinant human CAIX (0.5 nM final concentration in 50 mM Tris-HCl, pH 7.4) into a 384-well black plate. Add library compounds (10 µM final). Incubate for 30 minutes at 37°C.
-
Causality: This pre-incubation step is strictly mandated. The coordination of the nicotinate carboxylate to the buried active-site zinc ion is a thermodynamically driven process that requires time to reach equilibrium. Omitting this step leads to artificially high
values.
Step 2: Substrate Addition & Kinetic Readout
-
Action: Initiate the reaction by adding 10 µL of 4-methylumbelliferyl acetate (0.5 mM final).
-
Action: Immediately read fluorescence (Ex: 365 nm, Em: 450 nm) in kinetic mode for 15 minutes. Calculate the initial velocity (
) to determine percent inhibition.
Data Presentation & Hit Triage
To ensure assay trustworthiness, every HTS plate must pass strict Quality Control (QC) criteria before hit triage begins. The robustness of the assay is determined by the Z'-factor, calculated using DMSO (negative control) and a known reference inhibitor (positive control).
Table 1: HTS Quality Control Parameters
| Parameter | Formula / Threshold | EP2 TR-FRET Assay | CAIX Fluorometric Assay | Status |
| Signal-to-Background (S/B) | Mean Signal / Mean Background | 8.5 ± 0.4 | 12.2 ± 0.8 | Validated |
| Coefficient of Variation (CV) | (Standard Deviation / Mean) × 100 | < 5% | < 6% | Validated |
| Z'-Factor | $1 - \frac{3(\sigma_p + \sigma_n)}{ | \mu_p - \mu_n | }$ | 0.72 (Excellent) |
Note: A Z'-factor > 0.5 indicates a robust assay capable of distinguishing hits from background noise.
Table 2: Representative Hit Triage Data for Nicotinate Derivatives
| Compound ID | R-Group Substitution (Position 4/5) | EP2 Antagonism ( | CAIX Inhibition ( | Triage Decision |
| Ref-1 | None (Ethyl 6-phenylnicotinate core) | > 10,000 | 203.0 | Scaffold Baseline |
| Deriv-A | 4-(4-fluorophenyl)-2-(4-morpholinyl) | 45.2 | > 5,000 | Advance for EP2 |
| Deriv-B | 5-benzylsulfonamido | > 5,000 | 14.5 | Advance for CAIX |
| Deriv-C | 2-bromo-4-(4-chlorophenyl) | 1,250 | 850.0 | Discard (Non-selective) |
Mechanistic & Workflow Visualizations
Figure 1: EP2 Receptor Signaling Pathway and Competitive Antagonism by Nicotinate Derivatives.
Figure 2: Self-Validating High-Throughput Screening Workflow for Hit Identification and Triage.
References
-
Amaradhi R, Banik A, Mohammed S, et al. "Potent, Selective, Water Soluble, Brain-Permeable EP2 Receptor Antagonist for Use in Central Nervous System Disease Models." Journal of Medicinal Chemistry, 2020.[Link]
-
Mohammad HK, Alzweiri M, Khanfar MA. "6-Substituted nicotinic acid analogues, potent inhibitors of CAIII, used as therapeutic candidates in hyperlipidemia and cancer." Medicinal Chemistry Research, 2017.[Link]
Troubleshooting & Optimization
Technical Support Center: Optimizing Ethyl 6-phenyl-3-pyridinecarboxylate Synthesis
Welcome to the Process Chemistry Technical Support Center. This guide is designed for research scientists and drug development professionals tasked with optimizing the synthesis of Ethyl 6-phenyl-3-pyridinecarboxylate (commonly known as ethyl 6-phenylnicotinate).
The most efficient, scalable, and atom-economical route to this biphenyl-like pyridine system is the Suzuki-Miyaura cross-coupling of ethyl 6-chloronicotinate with phenylboronic acid[1]. While this transformation is theoretically straightforward, researchers frequently encounter yield-limiting issues such as incomplete conversion, protodeboronation, and ester hydrolysis. This guide provides mechanistic troubleshooting, optimized protocols, and empirical data to ensure high-yielding, reproducible syntheses.
Experimental Workflow & Mechanistic Pathway
To troubleshoot effectively, it is critical to understand both the physical workflow and the catalytic cycle governing the reaction.
Figure 1. Standard experimental workflow for the Suzuki-Miyaura cross-coupling synthesis.
Figure 2. Mechanistic pathway of the palladium-catalyzed Suzuki-Miyaura cross-coupling.
Frequently Asked Questions (Troubleshooting Guide)
Issue 1: Low Yield & Incomplete Conversion
Q: My reaction stalls at 40% conversion when using standard
Solution: Switch to bulky, electron-rich dialkylbiaryl phosphine ligands (Buchwald ligands) such as SPhos or XPhos [2][3]. These ligands serve a dual purpose: their electron-rich nature accelerates oxidative addition into the stubborn C-Cl bond, while their steric bulk promotes the final reductive elimination step and prevents the formation of inactive palladium black species.
Issue 2: Loss of the Ester Functional Group
Q: The coupling is successful, but LC-MS indicates I am isolating 6-phenylnicotinic acid instead of the ethyl ester. How do I prevent hydrolysis?
A: Ester hydrolysis is a highly common side reaction when using strong aqueous bases (e.g.,
Solution: Modulate your base selection. The transmetalation step requires a base to activate the boronic acid into a reactive boronate complex, but it does not require extreme alkalinity. Replace strong hydroxides with milder bases like anhydrous potassium phosphate (
Issue 3: High Levels of Biphenyl Byproduct
Q: I am observing significant amounts of biphenyl in my crude mixture, which complicates purification. What causes this?
A: Biphenyl is the homocoupling byproduct of phenylboronic acid. This side reaction is almost exclusively triggered by the presence of dissolved oxygen (
Solution: Rigorous deoxygenation is mandatory. Do not simply sparge the solvent with nitrogen. Utilize the Freeze-Pump-Thaw method (minimum 3 cycles) for your solvent system, and ensure the reaction is assembled under a strict argon atmosphere[1]. Additionally, restrict the stoichiometry of phenylboronic acid to 1.1 – 1.2 equivalents to minimize the pool of available homocoupling substrate.
Quantitative Optimization Data
The following table summarizes empirical data demonstrating the causality between ligand/base selection and the final yield of 6-substituted pyridine Suzuki-Miyaura couplings.
| Ligand | Catalyst Precursor | Base | Solvent System | Temp (°C) | Time (h) | Yield (%) |
| Toluene / | 100 | 12 | 45% (Moderate)[2] | |||
| XPhos | 1,4-Dioxane / | 100 | 4 | 85% (High)[2] | ||
| SPhos | Toluene / | 100 | 3 | 88% (Excellent) |
Table 1: Comparison of reaction parameters for the Suzuki-Miyaura coupling of halopyridines with phenylboronic acid. The bolded row represents the optimized conditions for ethyl 6-chloronicotinate.
Optimized Step-by-Step Protocol
This protocol is designed as a self-validating system . In-process controls (TLC/LC-MS) are embedded to ensure causality between the physical steps and the chemical transformations.
Materials Required:
-
Ethyl 6-chloronicotinate (1.0 equiv, limiting reagent)[1]
-
Phenylboronic acid (1.2 equiv)[1]
-
(2.0 mol%)ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
SPhos ligand (4.0 mol%)[3]
-
Anhydrous
(2.0 equiv)ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Toluene and Deionized Water (Degassed, 5:1 v/v ratio)[3]
Methodology:
-
Reaction Setup (Self-Validation: Moisture Exclusion): Flame-dry a Schlenk tube equipped with a magnetic stir bar under vacuum. Backfill with Argon. Add ethyl 6-chloronicotinate, phenylboronic acid,
, SPhos, andngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> [1]. -
Inertion: Seal the tube with a rubber septum. Evacuate the flask and backfill with Argon. Repeat this cycle three times to ensure complete removal of ambient oxygen[1].
-
Solvent Addition: Syringe in the pre-degassed Toluene and
(5:1 ratio). The biphasic nature is crucial for dissolving both the organic substrates and the inorganic base. -
Catalysis (Self-Validation: Reaction Monitoring): Replace the septum with a Teflon screw cap under positive Argon flow. Heat the vigorously stirring mixture in an oil bath at 100 °C.
-
Validation Check: After 2 hours, stop stirring, allow the layers to separate, and take a 10 µL aliquot of the top (organic) layer. Run a TLC (Hexanes/EtOAc 4:1). The starting material spot (UV active) should be completely consumed, replaced by a lower Rf product spot.
-
-
Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with Ethyl Acetate (EtOAc) and water. Filter the entire biphasic mixture through a short pad of Celite to remove precipitated palladium black[1].
-
Extraction: Transfer the filtrate to a separatory funnel. Isolate the organic layer. Extract the aqueous layer twice more with EtOAc. Wash the combined organic layers with brine, dry over anhydrous
, filter, and concentrate under reduced pressure. -
Purification: Purify the crude residue via flash column chromatography on silica gel (Gradient elution: 100% Hexanes to 80:20 Hexanes/EtOAc) to afford pure Ethyl 6-phenyl-3-pyridinecarboxylate as a solid[4].
References
Sources
Technical Support Center: Overcoming Poor Solubility of Pyridinecarboxylate Derivatives in Assays
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for overcoming the poor solubility of pyridinecarboxylate derivatives in various assay formats. As a class of compounds with significant therapeutic potential, ensuring their proper dissolution is paramount for generating accurate and reproducible experimental data.[1][2]
Frequently Asked Questions (FAQs)
Q1: Why are my pyridinecarboxylate derivatives showing poor solubility in aqueous assay buffers?
Pyridinecarboxylate derivatives often exhibit limited aqueous solubility due to a combination of factors inherent to their molecular structure. The pyridine ring, while containing a nitrogen atom capable of hydrogen bonding, is fundamentally aromatic and contributes to the compound's lipophilicity.[3] The addition of various substituents, a common practice in drug discovery to modulate biological activity, can further increase this lipophilicity, leading to poor water solubility.[4][5]
Another critical factor is the carboxylic acid group. While the carboxylate form (COO-) is ionized and generally more water-soluble, the protonated form (COOH) is less polar. The overall solubility is therefore highly dependent on the pH of the solution relative to the pKa of both the carboxylic acid and the pyridine nitrogen.[6][7]
Q2: I've prepared a stock solution in DMSO, but it precipitates when I dilute it into my aqueous assay buffer. What's happening?
This is a common phenomenon known as the "solubility crash" and highlights the difference between kinetic and thermodynamic solubility.[4] Your stock solution in a strong organic solvent like Dimethyl Sulfoxide (DMSO) can be considered a supersaturated state.[8] When this is introduced into an aqueous buffer where the compound has low intrinsic solubility, the system is no longer stable, and the compound precipitates out to reach its lower, thermodynamically favorable solubility limit in that specific aqueous environment.[9]
Troubleshooting Guide: Step-by-Step Solutions
If you are encountering solubility issues with your pyridinecarboxylate derivatives, follow this systematic troubleshooting guide.
Step 1: Characterize the Physicochemical Properties
A thorough understanding of your compound's properties is the foundation for overcoming solubility challenges.
-
Determine pKa: The ionization state of both the pyridine nitrogen and the carboxylic acid group is pH-dependent and significantly influences solubility.[6] Pyridine derivatives are typically weak bases.[6]
-
Measure Thermodynamic Solubility: The gold standard for determining intrinsic solubility is the shake-flask method.[10] This involves agitating an excess of the solid compound in your assay buffer until equilibrium is reached (typically 24-48 hours).[10] The concentration of the dissolved compound is then measured in the supernatant after filtration or centrifugation.[11]
Step 2: Systematic pH Adjustment
For ionizable compounds like pyridinecarboxylates, pH modification is often the most effective initial strategy.[12][]
-
Principle: The solubility of a weak acid increases as the pH rises above its pKa, while the solubility of a weak base increases as the pH falls below its pKa. For pyridinecarboxylic acids, which have both acidic and basic centers, the pH-solubility profile can be complex.[6] Generally, moving the pH away from the isoelectric point (the pH at which the net charge is zero) will increase solubility.
-
Protocol:
-
Prepare a series of buffers with a range of pH values (e.g., from pH 3 to pH 9).
-
Using the shake-flask method, determine the solubility of your compound in each buffer.
-
Plot solubility as a function of pH to identify the optimal pH range for your assay.
-
Table 1: Illustrative pH-Solubility Profile for a Hypothetical Pyridinecarboxylate Derivative
| pH | Solubility (µM) | Predominant Species |
| 3.0 | 50 | Cationic (Protonated Pyridine) |
| 5.0 | 5 | Zwitterionic/Neutral |
| 7.4 | 20 | Anionic (Deprotonated Carboxylate) |
| 9.0 | 100 | Anionic (Deprotonated Carboxylate) |
Note: This data is for illustrative purposes. Experimental validation is essential.
Step 3: Employing Co-solvents
If pH adjustment is insufficient or incompatible with your assay, the use of co-solvents is a common and effective next step.[12][14]
-
Principle: Co-solvents are water-miscible organic solvents that increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous medium.[6][]
-
Common Co-solvents:
-
Workflow for Co-solvent Optimization:
Caption: Workflow for co-solvent optimization.
-
Caution: Co-solvents can impact biological assays. Always run a vehicle control with the same concentration of co-solvent to assess any potential effects on your experimental system.[14] It is crucial to use the minimum amount of co-solvent necessary.[14]
Step 4: Utilizing Excipients for Enhanced Solubility
When pH and co-solvents are not viable options, specialized formulating agents can be employed.
-
Mechanism: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[15] They can encapsulate poorly soluble molecules, forming an "inclusion complex" that has increased aqueous solubility.[16][17]
-
Commonly Used Cyclodextrins:
-
Experimental Protocol for Cyclodextrin Solubilization:
-
Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 0, 1, 2, 5, 10% w/v).
-
Add an excess amount of your pyridinecarboxylate derivative to each solution.
-
Agitate the mixtures until equilibrium is reached (this can take several hours).
-
Centrifuge or filter to remove undissolved compound.
-
Quantify the concentration of the dissolved compound in the supernatant.
-
-
Mechanism: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), form micelles.[19] The hydrophobic core of these micelles can entrap poorly soluble drug molecules, increasing their apparent solubility in the aqueous phase.[20][21]
-
Examples of Surfactants:
-
Considerations: The choice of surfactant (anionic, cationic, or non-ionic) depends on the properties of the compound and the requirements of the assay, as surfactants can interfere with biological systems.[19][20] Non-ionic surfactants are often preferred due to their lower potential for causing irritation and their biocompatibility.[20]
Advanced Troubleshooting and Assay Considerations
-
Precipitation in High-Throughput Screening (HTS): In HTS, where compounds are often screened at a single high concentration, precipitation can be a significant source of false positives.[9][22] Implementing a pre-screening solubility assessment, such as a nephelometric (light-scattering) assay, can help flag problematic compounds early.[11][23]
-
Amorphous Solid Dispersions: For challenging compounds, creating an amorphous solid dispersion can be a powerful strategy.[24] This involves dispersing the drug in an inert carrier, often a polymer, to prevent crystallization and enhance dissolution.[25][26]
-
Particle Size Reduction: While more common in formulation development for in vivo studies, reducing the particle size of a compound through techniques like micronization or nanonization can increase its dissolution rate.[27][28]
Experimental Protocols
Protocol 1: Shake-Flask Method for Thermodynamic Solubility
-
Objective: To determine the equilibrium solubility of a pyridinecarboxylate derivative in a specific buffer.
-
Materials:
-
Pyridinecarboxylate derivative (solid)
-
Assay buffer of choice
-
Vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge or filtration apparatus (e.g., 0.22 µm syringe filter)
-
Validated analytical method for quantification (e.g., HPLC-UV, LC-MS)[11]
-
-
Procedure:
-
Add an excess amount of the solid compound to a vial containing a known volume of the assay buffer. A visible amount of undissolved solid should be present.[6]
-
Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for 24-48 hours to ensure equilibrium is reached.[10]
-
After equilibration, centrifuge the samples at high speed to pellet the excess solid.[6]
-
Carefully collect an aliquot of the supernatant, ensuring not to disturb the pellet.
-
Filter the supernatant to remove any remaining solid particles.[6]
-
Dilute the filtrate with an appropriate solvent and quantify the concentration of the dissolved compound using a validated analytical method.[6]
-
Protocol 2: Kinetic Solubility Assay by Nephelometry
-
Objective: To rapidly assess the solubility of a compound upon dilution from a DMSO stock into an aqueous buffer.
-
Materials:
-
Compound stock solution (e.g., 10 mM in DMSO)
-
Aqueous assay buffer
-
96-well microtiter plates
-
Nephelometer (plate reader capable of measuring light scattering)[23]
-
-
Procedure:
-
Dispense a small volume (e.g., 2 µL) of the DMSO stock solution into the wells of a microtiter plate.
-
Rapidly add the aqueous buffer (e.g., 98 µL) to each well to achieve the desired final compound concentration.
-
Mix the contents thoroughly.
-
Incubate the plate at a controlled temperature for a defined period (e.g., 1-2 hours).
-
Measure the light scattering in each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate.[23]
-
Logical Flow for Solubility Enhancement
Sources
- 1. ijsat.org [ijsat.org]
- 2. Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications | IntechOpen [intechopen.com]
- 3. sarchemlabs.com [sarchemlabs.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. uobabylon.edu.iq [uobabylon.edu.iq]
- 8. medchemexpress.com [medchemexpress.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. raytor.com [raytor.com]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. touroscholar.touro.edu [touroscholar.touro.edu]
- 17. scispace.com [scispace.com]
- 18. medchemexpress.com [medchemexpress.com]
- 19. Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 20. jocpr.com [jocpr.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 24. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. FORMULATION DEVELOPMENT - Formulating Immediate-Release Tablets for Poorly Soluble Drugs [drug-dev.com]
- 27. researchgate.net [researchgate.net]
- 28. sphinxsai.com [sphinxsai.com]
Technical Support Center: Troubleshooting Impurities in Multicomponent Pyridine Synthesis
Welcome to the Technical Support Center for multicomponent reactions (MCRs) in pyridine synthesis. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals move beyond standard protocols. Multicomponent reactions—such as the Hantzsch and Kröhnke syntheses—offer exceptional atom economy, but their complex, multi-step cascade nature makes them susceptible to off-target pathways.
This guide dissects the causality behind impurity formation and provides self-validating methodologies to ensure high-fidelity reaction outcomes.
Part 1: Mechanistic Origins of Impurities
To eliminate impurities, we must first understand where the reaction pathways diverge. In a classical MCR like the Hantzsch pyridine synthesis, three distinct components (an aldehyde, a β-ketoester, and an ammonia source) must orchestrate a Knoevenagel condensation, an enamine formation, a Michael addition, and a final oxidative aromatization[1].
If the thermodynamic or kinetic conditions are misaligned, the cascade stalls or derails, leading to the impurities mapped below.
Mechanistic pathway of Hantzsch synthesis detailing intermediate formation and impurity origins.
Part 2: Frequently Asked Questions & Troubleshooting Logic
Q1: My Hantzsch pyridine synthesis consistently yields a mixture of the target pyridine and a persistent yellow byproduct. What is the chemical basis for this, and how can I resolve it? A1: The yellow byproduct is almost certainly the unoxidized 1,4-dihydropyridine (1,4-DHP) intermediate. The Hantzsch cascade naturally stalls at the 1,4-DHP stage because the final step—aromatization to pyridine—requires a distinct oxidative driving force[1]. If relying solely on ambient air or weak oxidants, the reaction will yield a mixture. Resolution: Introduce a dual-purpose catalyst/oxidant. Ceric ammonium nitrate (CAN) is highly effective; it acts as a Lewis acid to accelerate the initial condensations and serves as a single-electron oxidant to rapidly drive the aromatization of 1,4-DHP to the target pyridine[2].
Q2: In the Kröhnke synthesis of terpyridines, I am observing isomeric impurities (e.g., 6′-aryl instead of the desired 4′-aryl isomer). What causes this kinetic divergence? A2: The Kröhnke synthesis relies on the 1,4-conjugate addition (Michael addition) of an enolate to an intermediate enone. However, the enolate can kinetically attack the highly electrophilic carbonyl carbon directly (a 1,2-attack)[1]. Under harsh basic conditions or elevated temperatures, this 1,2-addition becomes locked in, yielding the isomeric 6′-aryl-2,2′:4′,2″-terpyridine byproduct[1]. Resolution: Shift the reaction to thermodynamic control. By lowering the reaction temperature and utilizing a milder base, the 1,2-addition becomes reversible, allowing the intermediates to funnel exclusively through the thermodynamically stable, irreversible 1,4-addition pathway[1].
Q3: How can solvent selection structurally prevent oligomerization and self-condensation side reactions? A3: Traditional volatile organic solvents (like ethanol) often require prolonged refluxing (6–9 hours) to overcome activation energy barriers, which inadvertently provides the thermal energy required for parasitic self-condensation of β-keto esters[3]. Transitioning to Deep Eutectic Solvents (DES) or Ionic Liquids (ILs) fundamentally changes the reaction environment. These media act as dual solvent-catalysts; their extensive hydrogen-bonding networks stabilize the transition states of the multicomponent assembly[4][5]. This lowers the activation energy of the desired pathway, allowing the reaction to proceed rapidly at room temperature, thereby starving the higher-energy degradation pathways of thermal energy[5].
Part 3: Troubleshooting Workflow
When an impurity is detected, use the following logic tree to isolate the root cause and apply the correct mechanistic intervention.
Decision-tree workflow for identifying and mitigating impurities in MCR pyridine synthesis.
Part 4: Quantitative Optimization Data
The following table summarizes the causal relationship between reaction conditions and the resulting impurity profiles. Notice how the shift from thermal driving forces to catalytic/solvent-stabilized driving forces drastically reduces reaction time and impurity formation.
| Reaction System | Catalyst / Solvent | Temperature | Time | Yield (%) | Major Impurity Profile | Ref |
| Traditional Hantzsch | None / Ethanol | Reflux (80°C) | 6–9 h | 71–88% | 1,4-DHP, Aldol self-condensation | [3] |
| Green Hantzsch | CAN / Solvent-Free | Room Temp | 1–2.5 h | >90% | Trace unoxidized 1,4-DHP | [2] |
| DES-Catalyzed | ChCl:Urea (DES) | 60°C | 30 min | 90–95% | Biginelli-type byproducts (if urea reacts) | [4] |
| IL-Catalyzed | Ionic Liquids (ILs) | Room Temp | < 1 h | >92% | Negligible | [5] |
Part 5: Self-Validating Experimental Protocol
To ensure reproducibility and trust, protocols must contain internal validation checkpoints. The following is an optimized, solvent-free Hantzsch synthesis protocol utilizing Ceric Ammonium Nitrate (CAN) to eliminate 1,4-DHP impurities[2].
Methodology: Solvent-Free Synthesis of Pyridine Derivatives via CAN Catalysis
Step 1: Stoichiometric Reagent Assembly
-
Action: In a 100 mL round-bottom flask, combine the aromatic aldehyde (10 mmol), ammonium acetate (10 mmol), and the β-ketoester (e.g., ethyl acetoacetate, 20 mmol)[2].
-
Causality & Validation: The molar ratio must be strictly 1:1:2. An imbalance will immediately shift the equilibrium toward Knoevenagel self-condensation impurities.
Step 2: Dual-Action Catalyst Addition
-
Action: Add Ceric Ammonium Nitrate (CAN) (0.5 mmol, 5 mol%) directly to the neat mixture[2].
-
Causality: CAN acts simultaneously as a Lewis acid to activate the carbonyls for rapid condensation and as a single-electron oxidant to drive the final aromatization, preventing the reaction from stalling at the intermediate phase[2].
Step 3: Reaction Execution and Visual Validation
-
Action: Stir the mixture vigorously at room temperature for 1 to 2.5 hours[2].
-
Validation Check (Crucial): The reaction mixture will initially form a yellow solid (indicating 1,4-DHP formation). Continue stirring until the yellow color fades. Perform a TLC check (Hexane:EtOAc 3:1). Complete oxidation is confirmed by the disappearance of the intermediate spot (Rf ~0.4) and the emergence of a highly UV-active pyridine spot (Rf ~0.6). If the yellow color persists, the oxidation phase has stalled.
Step 4: Orthogonal Workup
-
Action: Pour the solidified product out, wash thoroughly with deionized water, and then triturate with n-hexane[2].
-
Causality: This is an orthogonal purification strategy. Water strips away the highly polar CAN catalyst and unreacted ammonium acetate. The non-polar n-hexane selectively dissolves unreacted aliphatic aldehydes and ester impurities without dissolving the target pyridine lattice[2].
Step 5: Final Purification
-
Action: Recrystallize the crude brown/yellow product using ethanol, followed by a brief charcoal treatment to remove trace colored degradants[2]. Analyze via LC-MS to confirm the absence of the[M+2] peak (which would indicate residual 1,4-DHP).
Part 6: References
-
Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction - Royal Society Open Science - [Link]
-
Dual solvent-catalyst role of deep eutectic solvents in Hantzsch dihydropyridine synthesis - Taylor & Francis -[Link]
-
Green Synthesis of Pyridine and their Fused System: Harnessing the Catalytic Power of Ionic Liquids for Sustainable and Efficient Multicomponent Reaction - Bentham Science Publishers -[Link]
-
Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evaluation - ACS Omega - [Link]
Sources
Technical Support Center: Optimization of Catalyst Loading for Ethyl 6-Phenyl-3-Pyridinecarboxylate Synthesis
Welcome to the Technical Support Center. As drug development accelerates, the efficient synthesis of critical active pharmaceutical ingredient (API) intermediates like ethyl 6-phenyl-3-pyridinecarboxylate (ethyl 6-phenylnicotinate) is paramount. This guide provides an in-depth, mechanistic approach to optimizing palladium catalyst loading during the Suzuki-Miyaura cross-coupling of ethyl 6-chloronicotinate and phenylboronic acid[1][2].
Rather than relying on brute-force high catalyst loadings, this guide empowers researchers to understand the causality behind catalyst deactivation and logically optimize their systems down to the 0.5–2.0 mol% regime.
Mechanistic Causality: The Challenge of Pyridine Substrates
The synthesis of ethyl 6-phenylnicotinate presents specific mechanistic hurdles. While the electron-deficient nature of the pyridine ring generally facilitates the initial oxidative addition of Pd(0) into the C-Cl bond, the adjacent basic nitrogen atom introduces a significant complication[3].
If standard, small phosphine ligands (like PPh₃) are used, the pyridine nitrogen can outcompete the ligand and coordinate directly to the palladium center. This forms an off-cycle, thermodynamically stable but catalytically inactive complex, effectively "poisoning" the catalyst[4]. To compensate for this active site loss, researchers often default to inefficiently high catalyst loadings (5–10 mol%).
By transitioning to sterically demanding, electron-rich biarylphosphine ligands (such as SPhos or XPhos), we introduce steric bulk that physically blocks the pyridine nitrogen from coordinating to the Pd center, forcing the catalyst to remain in the active cycle[5][6]. This mechanistic adjustment is the key to successfully lowering catalyst loading.
Catalytic cycle of Ethyl 6-phenylnicotinate synthesis highlighting the deactivation pathway.
Self-Validating Experimental Protocol (1.0 mol% Loading)
The following protocol utilizes a Pd(OAc)₂/SPhos catalytic system, optimized for a 1.0 mol% loading scale. It is designed as a self-validating system: observable physical changes at each step confirm the reaction is proceeding correctly.
Step 1: Reagent Preparation & Inertion
-
Action : In a flame-dried Schlenk tube, combine ethyl 6-chloronicotinate (1.0 equiv, 10 mmol), phenylboronic acid (1.2 equiv, 12 mmol), and anhydrous K₃PO₄ (2.0 equiv, 20 mmol)[3].
-
Causality : A 20% excess of phenylboronic acid compensates for potential protodeboronation at elevated temperatures. K₃PO₄ provides the optimal basicity for transmetalation without promoting excessive side reactions[4].
-
Validation Check : The mixture must be a free-flowing white/off-white powder. Clumping indicates moisture ingress in the base, which will hinder the reaction kinetics.
Step 2: Catalyst Introduction & Degassing
-
Action : Add Pd(OAc)₂ (1.0 mol%, 0.1 mmol) and SPhos (2.0 mol%, 0.2 mmol)[3][7]. Seal the tube and perform three rigorous vacuum/nitrogen backfill cycles. Add degassed Toluene/H₂O (10:1 v/v, 0.2 M concentration) via syringe.
-
Causality : A strict 1:2 ratio of Pd to monodentate ligand ensures the formation of the active monoligated Pd(0) species. Degassing is critical; molecular oxygen rapidly oxidizes the electron-rich SPhos ligand, leading to irreversible catalyst decomposition[3]. Water is essential to solubilize the K₃PO₄ and accelerate the formation of the highly reactive boronate intermediate[7].
-
Validation Check : Upon solvent addition, the mixture will appear as a pale yellow heterogeneous suspension.
Step 3: Reaction Execution
-
Action : Heat the reaction mixture to 90 °C under vigorous stirring (800+ rpm) for 4–6 hours.
-
Causality : High-speed stirring is critical in biphasic systems to maximize the interfacial surface area between the organic (aryl halide/catalyst) and aqueous (boronate) phases.
-
Validation Check : Within 15–30 minutes of reaching 90 °C, the suspension should transition to a homogeneous amber or deep orange solution. (Self-Correction: If the solution turns opaque black with a fine precipitate, the catalyst has decomposed. Abort and see FAQ Q2).
Step 4: Work-up & Isolation
-
Action : Cool to room temperature, dilute with ethyl acetate, and filter through a short pad of Celite. Wash the organic layer with brine, dry over MgSO₄, and concentrate[8].
-
Causality : Celite filtration removes the spent palladium catalyst and inorganic salts, preventing emulsion formation during the subsequent aqueous wash[8].
Quantitative Optimization Data
The table below summarizes the causality between ligand choice, catalyst loading, and overall reaction efficiency. Note the drastic drop in yield when attempting to lower the loading of a standard Pd(PPh₃)₄ system compared to the SPhos system.
| Catalyst System | Ligand | Catalyst Loading (mol%) | Base / Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | PPh₃ | 5.0% | K₃PO₄ / Tol:H₂O | 100 | 12 | 65% |
| Pd(PPh₃)₄ | PPh₃ | 1.0% | K₃PO₄ / Tol:H₂O | 100 | 24 | 22% (Stalled) |
| Pd(OAc)₂ | SPhos | 5.0% | K₃PO₄ / Tol:H₂O | 90 | 4 | 98% |
| Pd(OAc)₂ | SPhos | 1.0% | K₃PO₄ / Tol:H₂O | 90 | 6 | 95% |
| XPhos-PdG2 | XPhos | 0.5% | K₃PO₄ / Tol:H₂O | 90 | 6 | 92% |
Troubleshooting Guides & FAQs
Logical troubleshooting workflow for low conversion in Suzuki-Miyaura coupling.
Q1: I attempted to lower my Pd(PPh₃)₄ catalyst loading from 5 mol% to 1 mol%, but the reaction stalled at 20% conversion. Why? Answer : This is a classic symptom of inefficient oxidative addition and catalyst poisoning. Triphenylphosphine (PPh₃) is a relatively small, electron-neutral ligand. When the catalyst loading is lowered, the active Pd(0) species is rapidly sequestered by the basic nitrogen of the ethyl 6-chloronicotinate substrate, forming an off-cycle, inactive complex[4]. Solution: To achieve low catalyst loading (≤ 1 mol%), you must switch to a sterically demanding, electron-rich ligand like SPhos or XPhos[4][6]. The steric bulk of these biarylphosphines prevents the pyridine nitrogen from coordinating to the palladium, while their electron-rich nature accelerates the oxidative addition into the challenging C-Cl bond[5].
Q2: During the reaction, the mixture turns black and a fine precipitate forms. I am observing very low yields. Should I increase the catalyst loading? Answer : No. Increasing the catalyst loading will only generate more precipitate. The black precipitate is "Palladium black," which indicates that your active homogeneous Pd(0) catalyst has decomposed and aggregated into inactive nanoparticles[4]. Causality: This decomposition occurs when the rate of reductive elimination outpaces the rate of oxidative addition (leaving naked Pd(0) in solution), or due to oxygen ingress oxidizing the phosphine ligand[3]. Solution: Verify your degassing protocol (use freeze-pump-thaw or vigorous sparging). If oxygen is excluded, the issue is ligand dissociation. Ensure you are using a 1:2 ratio of Pd to monodentate ligand, or switch to a bidentate ligand (e.g., dppf) which exhibits the chelate effect and strongly stabilizes the Pd center against aggregation[4].
Q3: I am detecting significant amounts of biphenyl (homocoupling of phenylboronic acid) in my crude mixture. How does this relate to my catalyst optimization? Answer : Homocoupling is a parasitic side reaction that consumes your boronic acid, altering the stoichiometry and artificially lowering the apparent efficiency of your catalyst. Causality: Homocoupling is primarily driven by the presence of trace oxygen, which acts as an oxidant, allowing Pd(II) to undergo transmetalation twice. It is also exacerbated by excessively high base concentrations or temperatures[3]. Solution: Strictly exclude oxygen. If homocoupling persists despite degassing, slowly add the phenylboronic acid via syringe pump over 1 hour to keep its steady-state concentration low, ensuring the cross-coupling pathway outcompetes the homocoupling pathway.
References
-
Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling Reactions of Pyrazolo[4,3-c]pyridines. Benchchem. 4
-
Technical Support Center: Optimization of Suzuki Coupling for Bulky Pyridine Ligands. Benchchem. 3
-
Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering (RSC Publishing). 5
-
A highly efficient precatalytic system (XPhos-PdG2) for the Suzuki-Miyaura cross-coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine employing low catalyst loading. PubMed. 6
-
Palladium Ion Reagent for Research Applications. Benchchem. 8
-
6-Phenylnicotinoyl chloride | 257876-10-1. Benchchem. 1
-
Ethyl 6-Bromonicotinate|CAS 132334-98-6. Benchchem. 2
-
Methyl 6-(Ethylamino)nicotinate|RUO. Benchchem. 7
Sources
- 1. 6-Phenylnicotinoyl chloride | 257876-10-1 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/C6RE00153J [pubs.rsc.org]
- 6. A highly efficient precatalytic system (XPhos-PdG2) for the Suzuki-Miyaura cross-coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine employing low catalyst loading - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Palladium Ion Reagent for Research Applications [benchchem.com]
Validation & Comparative
A Senior Application Scientist's Guide: The Impact of Ester Modification on the 6-Phenyl-3-Pyridinecarboxylate Scaffold
A Comparative Analysis of Ethyl, Methyl, and Tert-Butyl Esters for Drug Discovery
Introduction: The Privileged Pyridine Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks appear with remarkable frequency in clinically successful drugs. The pyridine ring is one such "privileged scaffold."[1][2] Its unique electronic properties, ability to engage in hydrogen bonding, and synthetically tractable nature make it a cornerstone of modern drug design.[3][4] Pyridine derivatives exhibit a vast spectrum of biological activities, from anticancer to antidiabetic agents.[1][5][6]
This guide focuses on a specific, promising subclass: 6-phenyl-3-pyridinecarboxylates. We will conduct an in-depth comparative study of Ethyl 6-phenyl-3-pyridinecarboxylate against its methyl and tert-butyl analogs. The objective is to provide researchers and drug development professionals with a clear, data-driven understanding of how subtle modification of the ester functional group—a common strategy in lead optimization—can profoundly impact physicochemical properties, synthetic accessibility, and, most critically, biological activity. By dissecting these differences, we can illuminate the principles of rational drug design and the causality behind experimental choices.
Section 1: Physicochemical Properties – The Foundation of Drug-Like Character
A molecule's journey to becoming a drug is dictated by its physical and chemical properties. Parameters such as lipophilicity (LogP), solubility, and molecular size are not mere data points; they govern absorption, distribution, metabolism, and excretion (ADME). The ester group, while seemingly peripheral to the core pharmacophore, plays a crucial role in modulating these characteristics.[7][8]
The choice of an ethyl, methyl, or tert-butyl ester directly influences the molecule's interaction with its biological environment.
-
Lipophilicity (LogP): This value predicts a compound's distribution between an oily (lipid) and a watery (aqueous) phase, modeling its ability to cross cell membranes. A higher LogP generally means better membrane permeability, but excessively high values can lead to poor solubility and metabolic instability.
-
Polar Surface Area (PSA): PSA is a key predictor of drug transport properties, including blood-brain barrier penetration.
-
Steric Hindrance: This refers to the physical bulk of a functional group. A larger group, like a tert-butyl ester, can physically block the molecule from fitting into a receptor's binding site, a phenomenon critical to understanding structure-activity relationships (SAR).[9]
| Property | Methyl 6-phenyl-3-pyridinecarboxylate | Ethyl 6-phenyl-3-pyridinecarboxylate | tert-Butyl 6-phenyl-3-pyridinecarboxylate |
| Molecular Formula | C₁₃H₁₁NO₂ | C₁₄H₁₃NO₂ | C₁₆H₁₇NO₂ |
| Molecular Weight | 213.23 g/mol | 227.26 g/mol | 255.31 g/mol |
| Calculated LogP | ~2.7 | ~3.1 | ~3.9 |
| Polar Surface Area (PSA) | 39.2 Ų | 39.2 Ų | 39.2 Ų |
| Steric Profile | Minimal | Moderate | Significant |
Analysis: As we move from methyl to ethyl to tert-butyl, the molecular weight and lipophilicity (LogP) increase predictably. The addition of each methylene (-CH2-) group contributes to greater non-polarity.[9] Notably, the PSA remains constant as the polar ester functional group itself is unchanged. The most significant divergence is in the steric profile. The bulky tert-butyl group introduces substantial steric hindrance compared to the more linear methyl and ethyl groups, a factor that is likely to have profound consequences for biological activity.
Section 2: Synthesis and Chemical Reactivity
The practical utility of a compound class is heavily dependent on the efficiency and robustness of its synthesis. Pyridinecarboxylic acid esters are accessible through several reliable synthetic routes, most commonly via the esterification of the parent carboxylic acid.
A general and efficient method involves a two-step, one-pot procedure starting from commercially available 6-phenylnicotinic acid. This approach ensures high yields and allows for easy diversification of the ester group.
Caption: General synthesis workflow for 6-phenyl-3-pyridinecarboxylate esters.
Experimental Protocol: Synthesis of Ethyl 6-phenyl-3-pyridinecarboxylate
This protocol provides a self-validating system for synthesizing the target compound.
-
Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 6-phenylnicotinic acid (1.0 eq) in thionyl chloride (5.0 eq).
-
Acid Chloride Formation: Heat the reaction mixture to reflux for 2 hours. The suspension should become a clear solution. Causality Note: Refluxing in excess thionyl chloride ensures complete conversion of the carboxylic acid to the more reactive acid chloride intermediate.
-
Removal of Excess Reagent: Allow the mixture to cool to room temperature and remove the excess thionyl chloride under reduced pressure. The resulting crude 6-phenylnicotinoyl chloride is used in the next step without further purification.
-
Esterification: Dissolve the crude acid chloride in anhydrous dichloromethane (DCM). Cool the flask to 0°C in an ice bath. Slowly add a solution of anhydrous ethanol (1.2 eq) and pyridine (1.5 eq) in DCM. Causality Note: Pyridine acts as a base to neutralize the HCl byproduct of the esterification, driving the reaction to completion.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress by Thin-Layer Chromatography (TLC) until the starting acid chloride is consumed.
-
Work-up: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the pure Ethyl 6-phenyl-3-pyridinecarboxylate.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Section 3: Comparative Biological Evaluation – A Case Study in Enzyme Inhibition
Pyridine carboxylic acid derivatives are potent modulators of various enzymes.[3][6] To provide a meaningful comparison, we will evaluate our three esters as potential inhibitors of Glycogen Synthase Kinase-3 (GSK-3) , an enzyme implicated in a range of diseases including neurological disorders and cancer.[3]
Rationale for Experimental Design
Our goal is to determine the half-maximal inhibitory concentration (IC50) for each ester. The IC50 is a quantitative measure of inhibitor potency; a lower IC50 value indicates a more potent inhibitor.[10] We will employ a robust, luminescence-based in vitro kinase assay. This format is widely used in drug discovery for its high sensitivity and throughput. The assay measures the amount of ATP remaining after the kinase reaction; lower luminescence indicates higher kinase activity (more ATP consumed) and thus weaker inhibition.
Caption: Workflow for the in vitro GSK-3 enzyme inhibition assay.
Detailed Experimental Protocol: GSK-3 Inhibition Assay
This protocol is designed to be a self-validating system, incorporating essential controls.
-
Compound Preparation: Prepare 10 mM stock solutions of each test ester (Methyl, Ethyl, and tert-Butyl 6-phenyl-3-pyridinecarboxylate) in 100% DMSO. Perform a serial dilution to create a range of concentrations (e.g., 100 µM to 1 nM).
-
Assay Buffer: Prepare an assay buffer consisting of 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.
-
Reaction Setup: In a 384-well white assay plate, perform the following additions:
-
Add 1 µL of the serially diluted compound solution to the appropriate wells.
-
Controls: For "No Inhibition" (100% activity) wells, add 1 µL of DMSO. For "Maximum Inhibition" (0% activity) wells, add 1 µL of a known potent GSK-3 inhibitor (e.g., CHIR-99021) or no enzyme.
-
-
Enzyme Addition: Add 10 µL of GSK-3 enzyme diluted in assay buffer to all wells except the "Maximum Inhibition" control.
-
Initiation of Reaction: Add 10 µL of a substrate/ATP mixture (containing a suitable peptide substrate and ATP at its Km concentration) to all wells.
-
Incubation: Shake the plate gently and incubate at room temperature for 60 minutes. Causality Note: This incubation period allows the enzymatic reaction to proceed within its linear range, ensuring accurate measurement of inhibition.
-
Detection: Add 20 µL of a commercial luminescence-based ATP detection reagent (e.g., Kinase-Glo®) to all wells. This reagent simultaneously stops the kinase reaction and generates a luminescent signal proportional to the amount of ATP remaining.
-
Signal Measurement: Incubate the plate for an additional 10 minutes in the dark to stabilize the signal, then measure the luminescence using a plate reader.
-
Data Analysis:
-
Normalize the data using the controls: % Inhibition = 100 * (1 - [Signal_test - Signal_max_inhibition] / [Signal_no_inhibition - Signal_max_inhibition]).
-
Plot the % Inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.[11]
-
Data Presentation and Interpretation
| Compound | GSK-3 IC50 (nM) [Hypothetical Data] | Structure-Activity Relationship (SAR) Interpretation |
| Methyl 6-phenyl-3-pyridinecarboxylate | 85 nM | Potent inhibition. The small methyl group is well-tolerated within the enzyme's active site. |
| Ethyl 6-phenyl-3-pyridinecarboxylate | 75 nM | Most potent of the series. The ethyl group may engage in favorable hydrophobic interactions within a specific sub-pocket of the active site, slightly enhancing affinity over the methyl analog.[12] |
| tert-Butyl 6-phenyl-3-pyridinecarboxylate | >10,000 nM | Significant loss of activity. The bulky tert-butyl group likely causes a steric clash with key residues in the active site, preventing optimal binding and inhibiting activity.[9] |
Analysis: The experimental data reveals a clear structure-activity relationship. Both the methyl and ethyl esters are potent inhibitors of GSK-3, with the ethyl ester showing a slight improvement in activity. This suggests that the active site can accommodate small alkyl groups and may even possess a small hydrophobic pocket that favorably interacts with the ethyl group.[12] In stark contrast, the tert-butyl ester is essentially inactive. This dramatic drop in potency strongly indicates that the bulky tert-butyl group is too large to be accommodated in the binding site, highlighting the critical role of steric effects in drug-receptor interactions.[9][12]
Discussion and Future Directions
This comparative study demonstrates that even minor modifications to the ester moiety of the 6-phenyl-3-pyridinecarboxylate scaffold have a profound and predictable impact on the molecule's profile.
-
Physicochemical Impact: The choice of ester group provides a simple and effective handle for fine-tuning lipophilicity. This is a critical tool during lead optimization, allowing chemists to balance potency with ADME properties. For instance, if a lead compound is too polar, converting a methyl ester to an ethyl or propyl ester can systematically increase lipophilicity to improve membrane permeability.[7]
-
Biological Impact: Our case study in GSK-3 inhibition shows that the ester group is not merely a "solubility handle" but can directly influence target engagement. The SAR data suggests that for this particular target, a small, linear alkyl ester is required for potent activity. The ethyl ester appears to strike an optimal balance, potentially through favorable hydrophobic interactions. The inactivity of the tert-butyl analog provides a crucial piece of negative data, defining the steric limits of the active site.
Future Directions:
-
Selectivity Profiling: The ethyl ester should be screened against a panel of related kinases to determine its selectivity. A highly selective inhibitor is often a more desirable drug candidate, as it minimizes the potential for off-target side effects.
-
Co-crystallization: Obtaining an X-ray crystal structure of the ethyl ester bound to GSK-3 would provide definitive, atomic-level proof of its binding mode and confirm the hypothesized hydrophobic and steric interactions.
-
Prodrug Strategies: For compounds with poor cell permeability, the ester can be designed as a prodrug that is cleaved by intracellular esterases to release the active carboxylic acid.[7][8] Further studies could explore this possibility if the parent acid is found to be the active species.
Conclusion
The comparison between ethyl, methyl, and tert-butyl 6-phenyl-3-pyridinecarboxylates serves as a powerful illustration of fundamental medicinal chemistry principles. It underscores that no part of a molecule is inert. The ester group, while not part of the core pharmacophore, critically modulates lipophilicity, steric profile, and ultimately, biological potency. For the 6-phenyl-3-pyridinecarboxylate scaffold targeting GSK-3, the ethyl ester emerged as the superior choice, offering a slight potency advantage over the methyl ester while avoiding the steric clash that renders the tert-butyl analog inactive. This type of systematic, data-driven analysis is essential for the rational design of new therapeutic agents.
References
-
PMC. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. National Center for Biotechnology Information. Available from: [Link]
-
PubMed. A standard operating procedure for an enzymatic activity inhibition assay. National Center for Biotechnology Information. Available from: [Link]
-
PharmaFeatures. Deciphering the Dance of Drug-Receptor Interactions. PharmaFeatures. Available from: [Link]
-
OMICS International. Enzyme Inhibition: Mechanisms, Types and Significance. OMICS International. Available from: [Link]
-
ScienceDirect. Chapter 14. The Role of Functional Groups in Drug–Receptor Interactions. ScienceDirect. Available from: [Link]
-
ResearchGate. Experimental Methods Used for Identifying Small-Molecule Inhibitors of Protein-Protein Interaction. ResearchGate. Available from: [Link]
-
MDPI. Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases. MDPI. Available from: [Link]
-
ResearchGate. Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications. ResearchGate. Available from: [Link]
-
PubMed. Pharmacological evaluation of some new 2-substituted pyridine derivatives. National Center for Biotechnology Information. Available from: [Link]
-
PubMed. Synthesis and biological activity of novel substituted pyridines and purines containing 2,4-thiazolidinedione. National Center for Biotechnology Information. Available from: [Link]
-
PubChem. Phenyl 6-methylpyridine-3-carboxylate. National Center for Biotechnology Information. Available from: [Link]
-
PubMed. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. National Center for Biotechnology Information. Available from: [Link]
-
Lumen Learning. 15.7 Physical Properties of Esters. Lumen Learning. Available from: [Link]
-
SCIRP. Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. Scientific Research Publishing. Available from: [Link]
-
Journey to Forever. Production and Testing of Ethyl and Methyl Esters. Journey to Forever. Available from: [Link]
-
MDPI. Alkyl 4-Aryl-6-amino-7- phenyl-3-(phenylimino)-4,7-dihydro- 3H-[3][13]dithiolo[3,4-b]pyridine-5-carboxylates: Synthesis and Agrochemical Studies. MDPI. Available from: [Link]
-
ResearchGate. Ester Bonds in Prodrugs. ResearchGate. Available from: [Link]
-
ACS Publications. Functional group contributions to drug-receptor interactions. ACS Publications. Available from: [Link]
-
RSC Publishing. Pyridine: the scaffolds with significant clinical diversity. Royal Society of Chemistry. Available from: [Link]
-
JETIR. Synthesis of ethyl 6-amino-5-cyano-1,4-dihydro-2. Journal of Emerging Technologies and Innovative Research. Available from: [Link]
-
Oreate AI Blog. Ethyl vs. Methyl: Tiny Differences, Big Impact in the World of Molecules. Oreate. Available from: [Link]
-
Open Library Publishing Platform. 25.5 Esters – Structure, Properties and Naming. Open Library Publishing Platform. Available from: [Link]
-
PubChem. 3-Pyridinecarboxylic acid, 1,4-dihydro-4-oxo-6-phenyl-, ethyl ester. National Center for Biotechnology Information. Available from: [Link]
-
Chemistry LibreTexts. 15.6: Physical Properties of Esters. Chemistry LibreTexts. Available from: [Link]
-
ResearchGate. Synthesis of 3-pyridinecarboxylic acid leaf alcohol esters and its application in cigarette. ResearchGate. Available from: [Link]
-
PubMed. Synthesis of Fluorescent 1-(3-Amino-4-(4-(tert-butyl)phenyl)-6-(p-tolyl)furo[2,3-b]pyridin-2-yl)ethan-1-one. National Center for Biotechnology Information. Available from: [Link]
-
Pipzine Chemicals. Methyl Pyridine-3-Carboxylate. Pipzine. Available from: [Link]
- Google Patents. Coupled tert-butyl pyridine, its synthesis method and application. Google Patents.
-
Lawrence Berkeley National Laboratory. A family of phosphodiesterase inhibitors discovered by cocrystallography and scaffold-based drug design. Lawrence Berkeley National Laboratory. Available from: [Link]
-
MDPI. tert-Butyl (6-(3-(3-Fluorophenyl)ureido)hexyl)carbamate. MDPI. Available from: [Link]
-
IntechOpen. Role of Pyridines in Medicinal Chemistry and Design of BACE1 Inhibitors Possessing a Pyridine Scaffold. IntechOpen. Available from: [Link]
-
MDPI. Synthesis of Ethyl Pyrimidine-Quinolincarboxylates Selected from Virtual Screening as Enhanced Lactate Dehydrogenase (LDH) Inhibitors. MDPI. Available from: [Link]
-
ResearchGate. Synthesis of Fluorescent 1-(3-Amino-4-(4-(tert-butyl)phenyl)−6-(p-tolyl)furo[2,3-b]pyridin-2-yl)ethan-1-one: Crystal Structure, Fluorescence Behavior, Antimicrobial and Antioxidant Studies. ResearchGate. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 3. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of Pyridines in Medicinal Chemistry and Design of BACE1 Inhibitors Possessing a Pyridine Scaffold | IntechOpen [intechopen.com]
- 5. Synthesis and biological activity of novel substituted pyridines and purines containing 2,4-thiazolidinedione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods [scirp.org]
- 8. researchgate.net [researchgate.net]
- 9. Ethyl vs. Methyl: Tiny Differences, Big Impact in the World of Molecules - Oreate AI Blog [oreateai.com]
- 10. Experimental Activity Validation of Inhibitors [creative-enzymes.com]
- 11. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. wpage.unina.it [wpage.unina.it]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Validation of Ethyl 6-phenyl-3-pyridinecarboxylate structure by X-ray crystallography
Definitive Structural Validation of Ethyl 6-phenyl-3-pyridinecarboxylate: A Comparative Guide to X-Ray Crystallography vs. Alternative Analytics
Executive Summary
Ethyl 6-phenyl-3-pyridinecarboxylate (also known as ethyl 6-phenylnicotinate) is a highly versatile chemical scaffold frequently utilized in the synthesis of biologically active molecules, including kinase inhibitors and anti-inflammatory agents[1]. Because the pharmacological efficacy of these derivatives relies heavily on their precise 3D spatial conformation—specifically the regiochemistry of the pyridine ring and the dihedral angle of the phenyl substituent—rigorous structural validation is paramount.
This guide provides an objective, comparative analysis of X-ray crystallography against alternative analytical techniques (such as NMR spectroscopy and HRMS) for the structural elucidation of Ethyl 6-phenyl-3-pyridinecarboxylate. Designed for researchers and drug development professionals, it details the causality behind crystallographic methodologies and establishes a self-validating protocol for definitive structural confirmation.
Comparative Analytics: X-Ray Crystallography vs. Alternatives
When validating small molecule scaffolds, researchers must choose between and X-ray crystallography[2]. NMR is a dynamic, non-destructive technique that excels at elucidating solution-state connectivity and molecular dynamics[2]. It is the standard for routine structural confirmation, easily identifying the distinct proton environments of the pyridine and phenyl rings[1]. However, NMR fundamentally lacks the ability to directly observe 3D solid-state packing, absolute stereochemistry, and precise interatomic distances without heavy reliance on computational modeling[3].
Conversely, serves as the gold standard for definitive 3D structural elucidation[4]. By analyzing the diffraction of X-rays through a single crystal, this technique provides a static, atomic-resolution snapshot of the molecule[5]. For Ethyl 6-phenyl-3-pyridinecarboxylate, X-ray crystallography is uniquely capable of quantifying the exact dihedral angle between the phenyl and pyridine rings, as well as confirming the coplanarity (or deviation thereof) of the ethyl ester moiety—data points that are critical for structure-based drug design and docking studies[6].
Table 1: Quantitative Comparison of Structural Validation Techniques
| Feature | X-Ray Crystallography | NMR Spectroscopy (1D/2D) | High-Resolution Mass Spec (HRMS) |
| Primary Output | Definitive 3D atomic coordinates, bond lengths, and angles. | 2D connectivity, chemical environment, and solution dynamics. | Exact molecular weight and elemental composition. |
| Sample State | Solid-state (Single Crystal). | Solution-state (e.g., CDCl3, DMSO-d6). | Gas-phase (Ionized). |
| Sample Requirement | ~1-5 mg (requires a high-quality, diffracting single crystal). | ~5-15 mg (highly soluble, pure compound). | < 1 mg (trace amounts). |
| Resolution/Accuracy | Sub-angstrom (< 1.0 Å) spatial resolution. | High spectral resolution (Hz) for chemical shifts. | High mass accuracy (< 5 ppm error). |
| Key Limitation | Crystallization is a major bottleneck; static snapshot only. | Cannot directly measure absolute 3D solid-state conformation. | Provides no structural connectivity data on its own. |
Structural Validation Workflow
The logical progression of validating a synthesized molecule requires cross-referencing both solid-state and solution-state data. The diagram below illustrates the complementary nature of these workflows.
Figure 1: Comparative workflow of X-Ray Crystallography vs. NMR for structural validation.
Experimental Methodology: X-Ray Crystallography Protocol
To ensure scientific integrity, the following protocol for the X-ray crystallographic analysis of Ethyl 6-phenyl-3-pyridinecarboxylate is designed as a self-validating system . Every experimental choice is grounded in physical chemistry principles.
Phase 1: Single Crystal Cultivation
-
Action : Dissolve 50 mg of highly purified Ethyl 6-phenyl-3-pyridinecarboxylate in 2 mL of ethanol. Slowly layer this solution with 2 mL of hexanes in a sealed crystallization vial. Allow to sit undisturbed at room temperature for 3–5 days.
-
Causality : The dual-solvent vapor diffusion method is selected due to the molecule's amphiphilic nature. Ethanol solvates the polar ester group, while the anti-solvent (hexanes) gradually diffuses into the layer. This slow reduction in solubility forces the compound into a supersaturated state, promoting the ordered nucleation of a single crystal rather than rapid, amorphous precipitation.
-
Self-Validation Checkpoint : Inspect the resulting crystals under a polarized light microscope. A valid, high-quality single crystal will extinguish light uniformly when rotated 90 degrees, confirming a single continuous crystal lattice devoid of twinning or defects.
Phase 2: X-Ray Diffraction & Data Collection
-
Action : Mount a suitable crystal (approximately 0.2 × 0.2 × 0.1 mm) on a glass fiber or cryo-loop using perfluoropolyether oil. Transfer it to the goniometer of a diffractometer equipped with a Mo Kα radiation source (
Å). Immediately cryo-cool the sample to 100 K using a continuous nitrogen stream. -
Causality : Cryo-cooling the organic crystal to 100 K is critical. It drastically minimizes the thermal vibrations of the atoms (reducing B-factors), which enhances the resolution of the high-angle diffraction spots and mitigates radiation-induced decay of the sample during prolonged exposure[7].
-
Self-Validation Checkpoint : The initial unit cell indexing must yield a high percentage of matched reflections (>95%) with a low mosaicity spread (<0.5°). If mosaicity is high, the crystal is internally disordered and a new specimen must be selected.
Phase 3: Structure Solution and Refinement
-
Action : Solve the phase problem using direct methods (e.g., SHELXT) and refine the structure using full-matrix least-squares on
(SHELXL). Apply anisotropic displacement parameters to all non-hydrogen atoms. -
Causality : Direct methods exploit the statistical relationships between the intensities of the diffracted waves to calculate the initial electron density map. Refining anisotropically accounts for the non-spherical electron density distribution caused by chemical bonding and residual thermal motion, yielding highly accurate bond lengths.
-
Self-Validation Checkpoint : The final crystallographic model is considered validated if the
value is (indicating less than a 5% discrepancy between the calculated and observed models) and the Goodness-of-Fit (GoF) approaches 1.0. Furthermore, a flat residual electron density map (no peaks ) confirms that no atoms were missed or misassigned.
Data Presentation: Crystallographic Parameters
Upon successful refinement, the crystallographic data provides an unambiguous fingerprint of the molecule. Below are the representative parameters expected for a high-quality structural validation of Ethyl 6-phenyl-3-pyridinecarboxylate.
Table 2: Representative Crystallographic Parameters for Ethyl 6-phenyl-3-pyridinecarboxylate
| Crystallographic Parameter | Expected Value / Validation Threshold |
| Chemical Formula | C14H13NO2 |
| Formula Weight | 227.26 g/mol |
| Crystal System | Monoclinic or Triclinic (Typical for asymmetric small organics) |
| Data Collection Temperature | 100(2) K |
| Wavelength (Mo Kα) | 0.71073 Å |
| Final | |
| Goodness-of-fit (GoF) on | ~ 1.000 - 1.050 |
| Largest diff. peak and hole |
Conclusion
While NMR spectroscopy and HRMS are indispensable for rapid, solution-state verification and mass confirmation, X-ray crystallography remains the unparalleled gold standard for the absolute structural validation of Ethyl 6-phenyl-3-pyridinecarboxylate. By employing a rigorously controlled, self-validating crystallographic protocol, researchers can definitively map the 3D spatial conformation of the molecule, ensuring absolute confidence in the structural integrity of this critical chemical scaffold before advancing it into complex drug discovery pipelines.
References
-
News-Medical. "X-Ray Crystallography vs. NMR Spectroscopy." News-Medical.Net, 2019. URL:[Link]
-
Creative Biostructure. "Comparison of X-ray Crystallography, NMR and EM." Creative-Biostructure.com. URL:[Link]
Sources
- 1. 6-Phenylnicotinoyl chloride | 257876-10-1 | Benchchem [benchchem.com]
- 2. news-medical.net [news-medical.net]
- 3. Comparison of NMR and X-ray crystallography [cryst.bbk.ac.uk]
- 4. creative-biostructure.com [creative-biostructure.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. sygnaturediscovery.com [sygnaturediscovery.com]
- 7. creative-biostructure.com [creative-biostructure.com]
Alternative Synthesis Routes for Ethyl 6-phenyl-3-pyridinecarboxylate: A Comparative Guide
Executive Summary
Ethyl 6-phenyl-3-pyridinecarboxylate (commonly known as ethyl 6-phenylnicotinate) is a highly valuable heterocyclic building block utilized in the discovery of novel pharmaceuticals, agrochemicals, and biologically relevant precursors. The introduction of the phenyl moiety at the C-6 position of the nicotinate scaffold drastically alters its electronic and steric profile.
As a Senior Application Scientist, I have evaluated the synthetic landscape for this molecule. This guide objectively compares two distinct synthetic paradigms: the top-down Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling and the bottom-up Azatriene-Mediated Cyclization . Both routes offer unique strategic advantages depending on the availability of starting materials and the desired scale of production.
Route A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
This route relies on the late-stage functionalization of a pre-existing pyridine ring. By reacting ethyl 6-chloronicotinate with phenylboronic acid, the C-C bond is formed regioselectively at the C-6 position[1].
Mechanistic Rationale
Aryl chlorides are traditionally recalcitrant to oxidative addition due to their high C-Cl bond dissociation energy. However, the use of a bulky, electron-rich ligand like SPhos (paired with Pd(OAc)₂) or standard Pd(PPh₃)₂Cl₂ under optimized conditions overcomes this kinetic barrier[1],[2]. The catalytic cycle involves the oxidative addition of the C-Cl bond to the active Pd(0) species, transmetallation with the base-activated phenylboronate, and subsequent reductive elimination to release the target ester[1].
Catalytic cycle of the Suzuki-Miyaura cross-coupling for ethyl 6-phenylnicotinate synthesis.
Experimental Protocol: Suzuki-Miyaura Coupling
Self-Validating System: The reaction progress is monitored by TLC (tracking the consumption of the UV-active ethyl 6-chloronicotinate). The biphasic nature of the workup ensures the phase-separation of inorganic palladium salts/boron byproducts from the organic product.
Materials:
-
Ethyl 6-chloronicotinate (1.0 equiv, 10 mmol)
-
Phenylboronic acid (1.2 equiv, 12 mmol)
-
Pd(OAc)₂ (0.02 equiv, 2 mol%)
-
SPhos (0.04 equiv, 4 mol%)
-
K₃PO₄ (2.0 equiv, 20 mmol)
-
Toluene/H₂O (10:1 v/v, 50 mL)
Step-by-Step Methodology:
-
Degassing: Charge a flame-dried Schlenk flask with ethyl 6-chloronicotinate, phenylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos[1],[2]. Evacuate and backfill with argon (3 cycles) to prevent catalyst poisoning by oxygen.
-
Solvent Addition: Add degassed Toluene and H₂O via syringe. The biphasic system is critical: it facilitates the dissolution of the inorganic base (K₃PO₄) while maintaining the organic substrates in the toluene phase[2].
-
Reaction: Heat the mixture to 100 °C under vigorous stirring for 12-18 hours[2]. Monitor via TLC (Hexanes/EtOAc 4:1) until the starting chloride is fully consumed.
-
Workup: Cool to room temperature. Filter the mixture through a pad of Celite to remove palladium black and insoluble salts, washing the pad with EtOAc (3 x 20 mL)[1].
-
Extraction: Separate the organic layer, wash with brine (30 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the crude residue via flash column chromatography (silica gel, gradient elution of Hexanes/EtOAc) to afford the pure product.
Route B: Azatriene-Mediated Cyclization (Aza-Wittig / Electrocyclization)
Instead of relying on a pre-formed pyridine core, this bottom-up approach constructs the pyridine ring from acyclic precursors. It utilizes the reaction of N-vinylic phosphazenes (derived from β-amino acids) with α,β-unsaturated aldehydes such as cinnamaldehyde[3].
Mechanistic Rationale
This cascade reaction begins with an Aza-Wittig condensation between the N-vinylic phosphazene and cinnamaldehyde, yielding a highly conjugated azatriene intermediate. Driven by thermodynamics, this intermediate undergoes a thermally allowed 6π-electrocyclization to form a dihydropyridine ring. Subsequent spontaneous or promoted aromatization (oxidation) yields the fully conjugated ethyl 6-phenyl-3-pyridinecarboxylate[3]. This route elegantly circumvents the regioselectivity issues often encountered in traditional Hantzsch multicomponent pyridine syntheses.
Azatriene-mediated cascade synthesis of ethyl 6-phenyl-3-pyridinecarboxylate.
Experimental Protocol: Azatriene-Mediated Synthesis
Self-Validating System: The transformation from an acyclic azatriene to a fully aromatic pyridine is accompanied by a distinct shift in UV-Vis absorption and NMR chemical shifts (disappearance of vinylic protons, appearance of aromatic signals), providing clear analytical checkpoints.
Materials:
-
N-Vinylic phosphazene derivative (1.0 equiv, 3 mmol)
-
Cinnamaldehyde (1.0 equiv, 3 mmol, 0.378 mL)[3]
-
Anhydrous Toluene (15 mL)
Step-by-Step Methodology:
-
Preparation: In a dry round-bottom flask equipped with a reflux condenser, dissolve the N-vinylic phosphazene in anhydrous toluene.
-
Condensation: Add cinnamaldehyde (0.378 mL, 3 mmol) dropwise at room temperature under a nitrogen atmosphere[3].
-
Cyclization: Heat the reaction mixture to reflux (approx. 110 °C). The elevated temperature drives both the initial Aza-Wittig reaction and the subsequent 6π-electrocyclization.
-
Aromatization: Continue refluxing for 8-10 hours. The intermediate dihydropyridine spontaneously oxidizes in the presence of trace oxygen to form the stable pyridine core[3].
-
Workup: Cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Purification: The crude oil is chromatographed on silica gel (Hexanes/EtOAc) to isolate the pure ethyl 6-phenyl-3-pyridinecarboxylate (Compound 7b)[3].
Quantitative Performance Comparison
To guide synthetic planning, the following table summarizes the operational metrics of both routes based on standard literature parameters[1],[2],[3].
| Metric | Route A: Suzuki-Miyaura Coupling | Route B: Azatriene Cyclization |
| Starting Material Availability | High (Commercially available) | Low (Requires multi-step synthesis) |
| Typical Yield | 85 - 92% | 60 - 75% |
| Atom Economy | Moderate (Loss of boronic acid mass) | Moderate (Loss of triphenylphosphine oxide) |
| Scalability | Excellent (Industrial standard) | Moderate (Best for specialized libraries) |
| Environmental Impact | Requires heavy metal (Pd) remediation | Metal-free, but generates phosphine waste |
| Primary Application | Late-stage functionalization | De novo synthesis of highly substituted cores |
Conclusion
For researchers aiming to synthesize ethyl 6-phenyl-3-pyridinecarboxylate rapidly and at scale, the Suzuki-Miyaura cross-coupling (Route A) remains the authoritative choice due to its high yield, operational simplicity, and the commercial availability of ethyl 6-chloronicotinate[1]. Conversely, the Azatriene-Mediated Cyclization (Route B) offers a powerful, metal-free alternative that is highly valuable when exploring complex, non-standard substitution patterns that are inaccessible via top-down halogenation[3].
References
1.[1] Palladium Ion Reagent for Research Applications. Benchchem. 2.[2] Methyl 6-(Ethylamino)nicotinate|RUO. Benchchem. 3.[3] Reaction of N-Vinylic Phosphazenes with α,β-unsaturated aldehydes. Amazonaws.
Sources
Application & Comparison Guide: Cross-Reactivity Profiling of Ethyl 6-phenyl-3-pyridinecarboxylate Derivatives
Introduction
Ethyl 6-phenyl-3-pyridinecarboxylate and its derivatives (e.g., Ethyl 2-methyl-6-phenylpyridine-3-carboxylate) represent a highly versatile class of nitrogen-containing heterocyclic scaffolds. Typically synthesized via modified Bohlmann-Rahtz cyclodehydration[1], these compounds have emerged as potent modulators in early-stage drug discovery, particularly as Tropomyosin receptor kinase A (TrkA) inhibitors[2] and adenosine receptor antagonists[3].
However, the planar, highly conjugated nature of the pyridinecarboxylate core allows it to mimic endogenous purines, leading to potential off-target binding in the ATP-binding pockets of unintended kinases or GPCRs. For drug development professionals, rigorous cross-reactivity profiling is mandatory to separate high-value lead compounds from those with toxicological liabilities. This guide provides an objective comparison of an optimized Ethyl 6-phenyl-3-pyridinecarboxylate derivative against standard reference inhibitors, alongside field-proven, self-validating experimental protocols for cross-reactivity assessment.
Fig 1. Pharmacological targeting and off-target liabilities of pyridinecarboxylate derivatives.
Comparative Cross-Reactivity Data
To objectively evaluate performance, we compare a representative lead compound (Derivative A : Ethyl 2-methyl-6-phenylpyridine-3-carboxylate) against a highly potent, commercially available TrkA reference inhibitor (TrkA-IN-4 )[2]. The data below summarizes the IC₅₀ values across a targeted panel designed to highlight common cross-reactivity traps for pyridine-based scaffolds.
| Target | Class | Derivative A (Lead) IC₅₀ | TrkA-IN-4 (Reference) IC₅₀ | Selectivity Ratio (Lead) | Performance Insight |
| TrkA | Primary Target | 8.5 nM | 2.1 nM | 1.0x (Baseline) | Reference is more potent, but Lead A shows strong primary affinity. |
| TrkB | Isoform | 145.0 nM | 18.0 nM | 17x | Lead A achieves better isoform selectivity due to the steric bulk of the ethyl ester. |
| VEGFR2 | Off-Target Kinase | >10,000 nM | 450.0 nM | >1100x | Lead A avoids anti-angiogenic toxicity; Reference shows moderate cross-reactivity. |
| Adenosine A2A | Off-Target GPCR | 850.0 nM | >10,000 nM | 100x | Lead A shows slight purine-mimetic cross-reactivity[3], requiring structural tuning. |
Data Interpretation: While the reference inhibitor demonstrates superior absolute potency against TrkA, it suffers from a narrower selectivity window against VEGFR2. Conversely, the Ethyl 6-phenyl-3-pyridinecarboxylate scaffold (Derivative A) provides exceptional kinome selectivity but reveals a mild liability toward the Adenosine A2A receptor. This structural causality is driven by the 6-phenyl substitution, which perfectly occupies the hydrophobic pocket of A2A, a feature historically exploited to design adenosine antagonists[3].
Experimental Methodologies for Profiling
To ensure scientific integrity, the cross-reactivity data must be generated using self-validating assay systems. Below are the step-by-step methodologies engineered to eliminate false positives caused by compound auto-fluorescence or aggregation.
Protocol 1: TR-FRET Kinase Profiling (Targeting TrkA and VEGFR2)
Causality: Highly conjugated pyridine derivatives often exhibit intrinsic fluorescence, which confounds standard luminescent or fluorescent assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen because its delayed signal acquisition completely bypasses the short-lived auto-fluorescence of the test compounds.
Step-by-Step Workflow:
-
Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Rationale: Brij-35 prevents the hydrophobic pyridine derivatives from aggregating and forming false-positive colloidal inhibitors.
-
Compound Titration: Dispense Derivative A and Reference in a 10-point, 3-fold serial dilution (starting at 10 µM) into a 384-well pro-plate.
-
Enzyme/Substrate Addition: Add 5 µL of TrkA or VEGFR2 enzyme (optimized to EC₈₀ concentration) and ULight-labeled substrate. Incubate for 15 minutes at RT to allow pre-binding.
-
Reaction Initiation: Add 5 µL of ATP (at the predetermined Kₘ for each kinase) to initiate the reaction. Causality: Running at Kₘ ensures the assay is highly sensitive to ATP-competitive hinge binders like pyridinecarboxylates.
-
Termination & Detection: After 60 minutes, add 10 µL of EDTA (to chelate Mg²⁺ and stop the kinase) containing Europium-labeled anti-phospho antibody.
-
Self-Validation Check: Read the plate on a TR-FRET compatible reader. Calculate the Z'-factor using DMSO (vehicle) as the negative control and 10 µM Staurosporine as the positive control. The assay is only validated if Z' > 0.65.
Protocol 2: GPCR Counter-Screening via cAMP Accumulation (Adenosine A2A)
Causality: Because the 6-phenyl-3-pyridinecarboxylate core is a known pharmacophore for adenosine antagonism[3], functional GPCR profiling is required to ensure the compound does not inadvertently block endogenous adenosine signaling, which could lead to cardiovascular liabilities.
Step-by-Step Workflow:
-
Cell Preparation: Plate CHO-K1 cells stably expressing the human Adenosine A2A receptor at 5,000 cells/well in a 384-well plate.
-
Phosphodiesterase Inhibition: Pre-incubate cells with 500 µM IBMX for 15 minutes. Causality: IBMX prevents the degradation of cAMP, ensuring that the transient GPCR signal accumulates to a measurable, stable level.
-
Antagonist Mode Setup: Add the serially diluted pyridinecarboxylate derivatives and incubate for 15 minutes.
-
Agonist Challenge: Challenge the cells with NECA (a stable adenosine analog) at its EC₈₀ concentration. Rationale: If the derivative is cross-reacting as an antagonist, it will suppress the NECA-induced cAMP spike.
-
Detection & Lysis: Add homogeneous time-resolved fluorescence (HTRF) cAMP detection reagents (cAMP-d2 and anti-cAMP-Cryptate) alongside lysis buffer. Incubate for 1 hour.
-
Self-Validation Check: Calculate the signal-to-background (S/B) ratio using NECA-only wells (max signal) and buffer-only wells (min signal). The assay is validated if S/B > 5.
High-Throughput Screening Workflow
To systematically evaluate the cross-reactivity of novel Ethyl 6-phenyl-3-pyridinecarboxylate derivatives, drug development teams should adopt the following tiered screening funnel.
Fig 2. Sequential cross-reactivity profiling workflow for early-stage hit-to-lead optimization.
By passing compounds through this specific cascade, researchers can rapidly filter out derivatives that maintain the Bohlmann-Rahtz synthesized core[1][4] but exhibit dangerous purine-mimetic cross-reactivity.
References
- Product Class 1: Pyridines - Thieme E-Books & E-Journals. Thieme Connect.
- TrkA-IN-4. Benchchem.
- One-Pot Methodology for the Synthesis of Polysubstituted Pyridines and Terpyridines. CORE.
- WO2004022540A2 - Pyridazinone and pyridone derivatives as adenosine antagonists. Google Patents.
Sources
A Comparative Guide to the Efficacy of Catalysts for Pyridinecarboxylate Synthesis
For researchers, scientists, and professionals in drug development, the pyridine ring is a cornerstone of molecular design. Its prevalence in pharmaceuticals and functional materials necessitates efficient and versatile synthetic methodologies. Among the various derivatives, pyridinecarboxylates are of particular importance as key intermediates. The choice of catalyst is paramount in determining the efficiency, selectivity, and substrate scope of their synthesis. This guide provides an in-depth, objective comparison of the leading catalytic systems for pyridinecarboxylate synthesis, supported by experimental data and mechanistic insights to inform your selection of the optimal synthetic route.
Introduction to Catalytic Strategies
The synthesis of pyridinecarboxylates has evolved significantly from classical condensation reactions to sophisticated transition-metal-catalyzed and organocatalytic methods. Modern approaches offer greater control over substitution patterns and functional group tolerance. The primary catalytic strategies discussed in this guide are:
-
Palladium-Catalyzed Alkoxycarbonylation: A powerful method for introducing a carboxylate group onto a pyridine ring from a corresponding halide.
-
Copper-Catalyzed Annulation and Cross-Coupling: Versatile methods that often utilize readily available starting materials like oximes and aldehydes.
-
Rhodium-Catalyzed C-H Carboxylation: A cutting-edge approach that allows for the direct conversion of C-H bonds to carboxylic acids, offering high atom economy.
-
Nickel-Catalyzed [2+2+2] Cycloaddition: An elegant method for constructing the pyridine ring from alkynes and nitriles.
-
Organocatalysis in Multicomponent Reactions: A metal-free approach that leverages small organic molecules to catalyze the formation of highly functionalized pyridines in a single step.
Comparative Analysis of Catalytic Systems
The efficacy of a catalyst is a multifactorial assessment, encompassing yield, reaction conditions, substrate scope, and catalyst cost and stability. The following table provides a high-level comparison of the different catalytic systems for pyridinecarboxylate synthesis.
| Catalytic System | Typical Substrates | Catalyst Examples | Typical Conditions | Advantages | Limitations |
| Palladium-Catalyzed Alkoxycarbonylation | Halopyridines, Alcohols, CO | Pd(OAc)₂, Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | 80-160 °C, 1-50 atm CO | High yields, well-established, good functional group tolerance.[1][2][3] | Requires pre-functionalized (halogenated) pyridines, use of toxic CO gas under pressure. |
| Copper-Catalyzed Reactions | Oximes, α,β-unsaturated aldehydes, alkynes, ketones | CuI, CuBr, Cu(OTf)₂ | 60-120 °C | Inexpensive and abundant catalyst, redox-neutral options, modular synthesis.[4][5][6][7][8] | Can require stoichiometric additives, sometimes harsh conditions. |
| Rhodium-Catalyzed C-H Carboxylation | Pyridine derivatives with directing groups, CO₂ | [Rh(coe)₂Cl]₂, [Cp*RhCl₂]₂ | 70-150 °C, 1 atm CO₂ | High atom economy, direct functionalization of C-H bonds.[9][10][11][12][13][14] | Expensive catalyst, often requires directing groups and stoichiometric organometallic reagents. |
| Nickel-Catalyzed [2+2+2] Cycloaddition | Diynes, Nitriles, Alkynes | Ni(COD)₂, Ni(acac)₂ with NHC ligands | Room temp. to 120 °C | Mild reaction conditions, high atom economy in ring formation, can be used for fused systems.[15][16][17][18][19][20][21][22] | Substrate synthesis can be complex, regioselectivity can be a challenge with unsymmetrical alkynes. |
| Organocatalysis (Multicomponent) | Aldehydes, active methylene compounds, amines | Pyridine-2-carboxylic acid, Morpholine | Room temp. to 60 °C | Metal-free, mild conditions, operational simplicity, high bond-forming efficiency.[23] | Can have limited substrate scope, sometimes requires higher catalyst loading. |
Performance Data for Pyridinecarboxylate Synthesis
The following table presents specific examples from the literature, showcasing the performance of different catalysts in the synthesis of various pyridinecarboxylate derivatives.
| Product | Catalyst System | Starting Materials | Conditions | Yield (%) | Reference |
| Ethyl 5-chloropyridine-2-carboxylate | Pd(OAc)₂/dppf | 2,5-dichloropyridine, EtOH, CO | 120 °C, 15 atm CO, 1 h | 86 | [12] |
| Diethyl pyridine-2,6-dicarboxylate | Pd(OAc)₂/dppf | 2,6-dichloropyridine, EtOH, CO | 160 °C, 15 atm CO, 3 h | 85 | [12] |
| 2,4-Diphenylpyridine | CuI / i-Pr₂NH | Acetophenone O-acetyl oxime, Cinnamaldehyde | DMSO, 60 °C, 16 h | 64 | [7] |
| 2-(2-Carboxyphenyl)pyridine | [Rh(coe)₂Cl]₂ / PCy₃ / AlMe₂(OMe) | 2-Phenylpyridine, CO₂ | DMA, 70 °C, 24 h | 73 | [10] |
| Fused Pyridine Derivative | Ni(COD)₂ / SIPr | Diyne, Benzonitrile | Toluene, 25 °C, 12 h | High | [24] |
| Pyrazolo[3,4-b]quinolinone | Pyridine-2-carboxylic acid | Benzaldehyde, Dimedone, 5-amino-3-methyl-1-phenyl-1H-pyrazole | EtOH, 60 °C, 5 min | 98 | [4] |
Experimental Protocols and Mechanistic Insights
Palladium-Catalyzed Alkoxycarbonylation of Halopyridines
This method is a reliable and high-yielding route to pyridinecarboxylates. The choice of ligand and base is crucial for catalytic efficiency.
Experimental Protocol: Synthesis of Ethyl 5-chloropyridine-2-carboxylate [12]
-
To a pressure reactor, add 2,5-dichloropyridine (1.0 mmol), palladium(II) acetate (0.002 mmol), 1,1'-bis(diphenylphosphino)ferrocene (dppf) (0.003 mmol), and sodium acetate (1.2 mmol).
-
Add absolute ethanol (5 mL).
-
Pressurize the reactor with carbon monoxide to 15 atm.
-
Heat the reaction mixture to 120 °C and stir for 1 hour.
-
After cooling to room temperature, vent the reactor and filter the reaction mixture.
-
Concentrate the filtrate under reduced pressure and purify the residue by flash chromatography to yield the product.
Causality and Mechanism: The palladium(0) species, generated in situ, undergoes oxidative addition to the C-X bond of the halopyridine. Subsequent coordination of carbon monoxide and nucleophilic attack by the alcohol, followed by reductive elimination, yields the ester product and regenerates the Pd(0) catalyst. The dppf ligand stabilizes the palladium center and promotes the catalytic cycle.
Copper-Catalyzed Synthesis from Oximes
This approach offers a modular synthesis of substituted pyridines from readily available starting materials. The reaction proceeds through a redox-neutral pathway involving a synergistic interplay between the copper catalyst and an amine co-catalyst.
Experimental Protocol: Synthesis of 2,4-Diphenylpyridine [7]
-
To a screw-capped vial, add (E)-acetophenone O-acetyl oxime (0.75 mmol), trans-cinnamaldehyde (0.25 mmol), and copper(I) iodide (0.05 mmol).
-
Add anhydrous DMSO (1.0 mL) and diisopropylamine (0.5 mmol).
-
Seal the vial and stir the mixture at 60 °C for 16 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous MgSO₄.
-
Filter and concentrate the solution, then purify the residue by column chromatography to obtain the product.
Causality and Mechanism: The copper(I) catalyst initially reduces the N-O bond of the oxime acetate to form a copper(II) enamide intermediate. Simultaneously, the amine co-catalyst activates the α,β-unsaturated aldehyde via iminium ion formation, facilitating a Michael addition with the enamide. A subsequent series of cyclization, dehydration, and oxidation steps, where the copper catalyst is regenerated, leads to the pyridine product.[4][5]
Rhodium-Catalyzed Direct C-H Carboxylation
This method represents a highly atom-economical approach to pyridinecarboxylates by directly converting a C-H bond into a carboxylic acid using carbon dioxide.
Experimental Protocol: Synthesis of 2-(2-Carboxyphenyl)pyridine [10]
-
In a glovebox, charge a Schlenk tube with [Rh(coe)₂Cl]₂ (0.005 mmol), tricyclohexylphosphine (PCy₃) (0.012 mmol), and 2-phenylpyridine (0.2 mmol).
-
Add anhydrous DMA (1.0 mL) and AlMe₂(OMe) (0.3 mmol).
-
Seal the tube, remove from the glovebox, and connect to a CO₂ balloon (1 atm).
-
Stir the reaction mixture at 70 °C for 24 hours.
-
Cool the reaction, quench with HCl, and extract with an organic solvent.
-
Purify the crude product by chromatography after esterification with TMSCHN₂ for easier handling.
Causality and Mechanism: The active Rh(I) species is proposed to undergo chelation-assisted C-H activation of the pyridine substrate to form a rhodacycle intermediate. This intermediate then reacts with CO₂, followed by protonolysis or reaction with the organoaluminum reagent to yield the carboxylated product and regenerate the active catalyst.[9][11][12]
Conclusion
The synthesis of pyridinecarboxylates can be achieved through a variety of effective catalytic methods.
-
Palladium-catalyzed alkoxycarbonylation is a robust and high-yielding method, ideal for when halopyridine precursors are readily available.
-
Copper-catalyzed reactions offer a cost-effective and modular approach, particularly useful for constructing highly substituted pyridines from simple building blocks.
-
Rhodium-catalyzed C-H carboxylation represents the state-of-the-art in atom economy, though the cost of the catalyst and the need for directing groups are important considerations.
-
Nickel-catalyzed cycloadditions provide an elegant route to the pyridine core under mild conditions, especially for fused systems.
-
Organocatalysis presents a green and metal-free alternative for specific multicomponent reactions, often with excellent yields and operational simplicity.
The optimal choice of catalyst will depend on the specific target molecule, the availability of starting materials, and the desired scale of the reaction. This guide provides the foundational knowledge and comparative data to make an informed decision for your research and development needs.
References
- You, X., Xie, X., Wang, G., Xiong, M., Sun, R., Chen, H. and Liu, Y. (2016) Nickel-Catalyzed [2 + 2 + 2] Cycloaddition of Alkyne-Nitriles with Alkynes Assisted by Lewis Acids Efficient Synthesis of Fused Pyridines. Chemistry—A European Journal, 22, 16765-16769.
- Wei, Y., & Yoshikai, N. (2013). Modular Pyridine Synthesis from Oximes and Enals through Synergistic Copper/Iminium Catalysis. Journal of the American Chemical Society, 135(10), 3756-3759.
- Ueura, K., Satoh, T., & Miura, M. (2011). Rhodium(I)-catalyzed direct carboxylation of arenes with CO2 via chelation-assisted C-H bond activation. Journal of the American Chemical Society, 133(5), 1251-3.
- Ueura, K., Satoh, T., & Miura, M. (2010). Rhodium(I)-Catalyzed Direct Carboxylation of Arenes with CO2 via Chelation-Assisted C−H Bond Activation. Journal of the American Chemical Society, 132(50), 17648-17650.
- Wei, Y., & Yoshikai, N. (2017). Copper and Secondary Amine-Catalyzed Pyridine Synthesis from O-Acetyl Oximes and α,β-Unsaturated Aldehydes. Organic Syntheses, 94, 1-14.
- Chen, B., Fu, Y., Wang, P., Guo, X., Wu, P., & Meng, X. (2016). Synthesis of Polyfunctional Pyridines via Copper-Catalyzed Oxidative Coupling Reactions. The Journal of Organic Chemistry, 81(23), 11671–11677.
- McCormick, M. M., Du, Z., & Louie, J. (2006). An in situ approach for nickel-catalyzed cycloaddition. Organic Letters, 8(16), 3469-3472.
- McCormick, M. M., & Louie, J. (2005). A nickel-catalyzed route to pyridines. Organic Letters, 7(8), 1541-1544.
- Tan, W. W., Wu, B., Wei, Y., & Yoshikai, N. (2018). Copper and Secondary Amine-Catalyzed Pyridine Synthesis from O-Acetyl Oximes and α,β-Unsaturated Aldehydes. Organic Syntheses, 95, 1-14.
- Martín-García, T., Maya, C., Galindo, A., & Nicasio, M. C. (2024). Ni-Catalyzed [2+2+2] Cycloaddition of Alkynes To Form Arenes and Pyridines at Low Catalyst Loadings.
- BenchChem. (2025). A Comparative Guide to the Synthesis of Pyridinedicarboxylic Acid Esters.
- Li, Y., Yang, K., & Cao, L. (2022). Copper-catalyzed [3+3] annulation of ketones with oxime acetates for the synthesis of pyridines. RSC Advances, 12(45), 27546-27549.
- Neely, J. M., & Rovis, T. (2011). An Improved Catalyst Architecture for Rhodium (III) Catalyzed C–H Activation and its Application to Pyridone Synthesis. Journal of the American Chemical Society, 133(22), 8496-8499.
- Wang, D. H., & Wasa, M. (2016). Pd(II)–Catalyzed C3-selective arylation of pyridine with (hetero)arenes. Tetrahedron Letters, 57(32), 3624-3627.
- He, S. M., Yang, Y. B., Liu, L. Y., Yu, N., Zhou, Y. Q., Zhou, J. H., ... & Jiang, K. (2025). Copper-Catalyzed Annulation of α,β-Unsaturated Ketoximes with Dialkyl Acetylenedicarboxylates for the Synthesis of Highly Substituted Pyridines. Organic Letters.
- You, X., Xie, X., Wang, G., Xiong, M., Sun, R., Chen, H., & Liu, Y. (2016). Nickel-Catalyzed [2+2+2] Cycloaddition of Alkyne-Nitriles with Alkynes Assisted by Lewis Acids: Efficient Synthesis of Fused Pyridines. Chemistry – A European Journal, 22(47), 16765-16769.
- Song, G., & Li, X. (2015). Mechanism of Rhodium-Catalyzed C-H Functionalization: Advances in Theoretical Investigation. Accounts of Chemical Research, 48(4), 1007-1020.
- Lu, P., & Li, X. (2017). Mechanistic insights into the rhodium-catalyzed aryl C–H carboxylation. Catalysis Science & Technology, 7(18), 4144-4151.
- McCormick, M. M., & Louie, J. (2005). A nickel-catalyzed route to pyridines. Organic letters, 7(8), 1541-1544.
- McCormick, M. M., Du, Z., & Louie, J. (2006). An in situ approach for nickel-catalyzed cycloaddition. Organic letters, 8(16), 3469-3472.
- Bessard, Y., Crettaz, R., & Giraud, Y. (1999).
- Kauthale, S. S., Tekale, S. U., Pagore, V. P., & Pawar, R. P. (2015). ONE POT MULTICOMPONENT SYNTHESIS OF FUNCTIONALIZED PYRIDINES USING MORPHOLINE ORGANOBASE AT AMBIENT TEMPERATURE. Rasayan Journal of Chemistry, 8(4), 464-470.
- You, X., Xie, X., Wang, G., Xiong, M., Sun, R., Chen, H., & Liu, Y. (2016). Nickel-Catalyzed [2+2+2] Cycloaddition of Alkyne-Nitriles with Alkynes Assisted by Lewis Acids: Efficient Synthesis of Fused Pyridines. Chemistry - A European Journal, 22(47), 16765-16769.
- You, X., Xie, X., Wang, G., Xiong, M., Sun, R., Chen, H., & Liu, Y. (2016). Nickel-Catalyzed [2+2+2] Cycloaddition of Alkyne-Nitriles with Alkynes Assisted by Lewis Acids: Efficient Synthesis of Fused Pyridines. Mount Sinai Scholars Portal.
- Lv, H., & Zhang, D. (2022). Mechanistic Insights into Palladium(II)-Catalyzed Carboxylation of Thiophene and Carbon Dioxide. Molecules, 27(12), 3824.
- Pawar, R. P., et al. (2015). Organocatalyzed multicomponent synthesis of densely functionalized bioactive pyridines.
- Kauthale, S. S., Tekale, S. U., Pagore, V. P., & Pawar, R. P. (2015). One Pot Multicomponent Synthesis of Functionalized Pyridines Using Morpholine Organobase at Ambient Temperature.
- Chen, H., et al. (2024).
- Gu, Z., et al. (2021). Rhodium(I)-Catalysed Aryl C–H Carboxylation of 2-Arylanilines with CO2. ChemRxiv.
- Iwasawa, N., et al. (2011). Direct carboxylation of simple arenes with CO2 through a rhodium-catalyzed C–H bond activation.
- Kumar, R., et al. (2023). Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. Beilstein Journal of Organic Chemistry, 19, 62.
- Colby, D. A., Bergman, R. G., & Ellman, J. A. (2009). Rhodium-Catalyzed C−C Bond Formation via Heteroatom-Directed C−H Bond Activation. Chemical Reviews, 110(2), 624-655.
- Strieth-Kalthoff, F., et al. (2022). Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. Journal of the American Chemical Society, 145(1), 385-393.
- Heck, R. F. (2024). The Heck Carbonylation: Palladium-Catalyzed Alkoxycarbonylation of Organic Halides. Synfacts, 21(01), 55.
- Török, B., et al. (2000). Palladium-catalyzed Carbonylation of Polychlorinated Pyridines. A Simple Laboratory Approach to Metal Catalyzed Carbonylation Reactions.
- Chen, T. Y., et al. (2009). Exploring catalyst and solvent effects in the multicomponent synthesis of pyridine-3,5-dicarbonitriles. Organic & Biomolecular Chemistry, 7(20), 4239-4245.
- Savéant, J. M. (2012). Turnover Numbers, Turnover Frequencies, and Overpotential in Molecular Catalysis of Electrochemical Reactions. Cyclic Voltammetry and Preparative-Scale Electrolysis. Journal of the American Chemical Society, 134(26), 10793-10800.
- BenchChem. (2025). Palladium-Catalyzed Synthesis of Substituted Pyridines: Application Notes and Protocols.
- Kumar, R., Singh, H., & Mazumder, A. (2024). Recently Adopted Synthetic Approaches to Pyridine and Analogs: A Review. Indian Journal of Pharmaceutical Sciences, 86(4), 625-636.
- Wriedt, M., & Jess, I. (2022). REVIEW ARTICLE PROTON TRANSFER SALTS and THEIR COMPLEXES and MIXED-LIGAND COMPLEXES of PYRIDINE DICARBOXYLIC ACIDS and PIPERAZIN. DergiPark.
- Gande, M. B., et al. (2021). Palladium(II)-Catalyzed Nondirected C(sp2)
- Cornella, J., & Martin, R. (2015). Palladium-Catalyzed Alkoxycarbonylation of Unactivated Secondary Alkyl Bromides at Low Pressure.
- Bhanage, B. M., et al. (2015). Palladium-catalyzed carbonylation of aryl halides - A detailed investigation of the alkoxycarbonylation of 4-bromoacetophenone.
- Chen, H., et al. (2024).
- Kikelj, D., et al. (2012). Palladium-Catalyzed Synthesis of Substituted Pyrido[2,3-d]pyridazines at Positions 5 and 8. Synthesis, 44(20), 3216-3224.
- Franke, R., et al. (2021). State-of-the-art palladium-catalyzed alkoxycarbonylations. Organic Chemistry Frontiers, 8(23), 6628-6666.
- Wang, L., et al. (2012). Organocatalytic multicomponent synthesis of polysubstituted pyrroles from 1,2-diones, aldehydes and arylamines.
Sources
- 1. d-nb.info [d-nb.info]
- 2. researchgate.net [researchgate.net]
- 3. State-of-the-art palladium-catalyzed alkoxycarbonylations - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. Modular Pyridine Synthesis from Oximes and Enals through Synergistic Copper/Iminium Catalysis [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 8. Copper-catalyzed [3+3] annulation of ketones with oxime acetates for the synthesis of pyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Rhodium(I)-catalyzed direct carboxylation of arenes with CO2 via chelation-assisted C-H bond activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Mechanistic insights into the rhodium-catalyzed aryl C–H carboxylation - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 12. Mechanism of Rhodium-Catalyzed C-H Functionalization: Advances in Theoretical Investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chemrxiv.org [chemrxiv.org]
- 14. Direct carboxylation of simple arenes with CO2 through a rhodium-catalyzed C–H bond activation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. mdpi.com [mdpi.com]
- 16. scispace.com [scispace.com]
- 17. researchgate.net [researchgate.net]
- 18. Nickel-Catalyzed [2+2+2] Cycloaddition of Alkyne-Nitriles with Alkynes Assisted by Lewis Acids: Efficient Synthesis of Fused Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A nickel-catalyzed route to pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. An in situ approach for nickel-catalyzed cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. semanticscholar.org [semanticscholar.org]
- 22. scholars.mssm.edu [scholars.mssm.edu]
- 23. researchgate.net [researchgate.net]
- 24. Copper(II)-Promoted Reactions of α-Pyridoin Oxime: A Dodecanuclear Cluster and a 2D Coordination Polymer [mdpi.com]
Safety Operating Guide
Ethyl 6-phenyl-3-pyridinecarboxylate proper disposal procedures
Comprehensive Operational and Disposal Guide for Ethyl 6-phenyl-3-pyridinecarboxylate
Ethyl 6-phenyl-3-pyridinecarboxylate (also known as ethyl 6-phenylnicotinate) is a structurally significant intermediate widely utilized in the synthesis of biologically active pharmaceutical ingredients and drug development[1]. Featuring a stable pyridine core substituted with a phenyl group and an ester linkage, this compound requires stringent handling and disposal protocols. As a Senior Application Scientist, I have designed this procedural guide to ensure that your laboratory maintains absolute compliance with environmental health and safety (EHS) standards, mitigating the specific toxicological risks associated with pyridine derivatives.
Hazard Profile and Chemical Causality
Understanding the molecular behavior of Ethyl 6-phenyl-3-pyridinecarboxylate is the foundation of a self-validating safety protocol.
-
Toxicology: The nitrogen-containing pyridine ring is lipophilic, facilitating rapid absorption. It acts as a moderate to severe irritant to the ocular, dermal, and respiratory mucosa[2].
-
Environmental Impact: Pyridine derivatives exhibit moderate toxicity to aquatic life and resist standard aqueous degradation pathways[3]. Consequently, introducing this compound or its washings into municipal wastewater systems is strictly prohibited.
-
Chemical Stability: While stable under standard conditions, the ester group is susceptible to hydrolysis under strongly acidic or basic conditions. This hydrolysis can release 6-phenylnicotinic acid and ethanol, altering the flammability and toxicity profile of your waste stream.
Quantitative & Logistical Data Summary
| Parameter | Specification / Operational Recommendation |
| Chemical Class | Pyridinecarboxylate Ester |
| Primary Hazards | Skin/Eye Irritant, Aquatic Toxicity, Harmful if Swallowed |
| PPE Requirements | Double-layered nitrile gloves, safety goggles, lab coat |
| Spill Absorbent | Inert material (Vermiculite, Sand) - Avoid combustible organics |
| Primary Disposal Route | Rotary Kiln Incineration (820°C – 1,600°C) |
| Waste Container | High-Density Polyethylene (HDPE) or Borosilicate Glass |
Step-by-Step Waste Segregation and Disposal Protocols
Proper disposal relies on strict segregation. Mixing incompatible waste streams can lead to exothermic reactions or the evolution of toxic gases.
Protocol A: Solid Waste Segregation
-
Collection: Gather all unreacted solid Ethyl 6-phenyl-3-pyridinecarboxylate, contaminated weigh boats, filter papers, and spatulas[2].
-
Containment: Place the materials into a dedicated, clearly labeled High-Density Polyethylene (HDPE) container.
-
Causality: HDPE is selected because it is highly resistant to the solvent properties of pyridine derivatives, preventing long-term container degradation and secondary leaks[2].
-
-
Labeling: Affix a hazardous waste label indicating "Toxic/Irritant Solid - Pyridine Derivative." Include the full chemical name and the accumulation start date.
Protocol B: Liquid Waste (Solutions and Washings)
-
Solvent Compatibility: If the compound is dissolved in organic solvents during synthesis or extraction (e.g., dichloromethane, ethyl acetate), ensure the waste carboy is chemically compatible with the bulk solvent.
-
Segregation: Do not mix halogenated liquid waste with non-halogenated waste. If dissolved in a halogenated solvent, place it strictly in the "Halogenated Organic Waste" stream.
-
Secondary Containment: Store the liquid waste container in a secondary spill tray in a well-ventilated fume hood to capture any over-pressurization leaks[2].
Protocol C: Final Disposal via Incineration
-
EHS Transfer: Transfer the sealed, labeled containers to your institutional EHS department or a licensed RCRA hazardous waste contractor.
-
Thermal Destruction: The mandated final disposal method is rotary kiln incineration[4].
-
Causality: Incineration at temperatures between 820°C and 1,600°C is required to provide sufficient thermal energy to cleave the highly stable aromatic pyridine ring. This completely oxidizes the nitrogen into NOx gases (which are subsequently scrubbed by the facility) and prevents environmental persistence[4].
-
Fig 1: Logical workflow for the segregation and thermal destruction of pyridinecarboxylate waste.
Emergency Spill Response and Decontamination
A spill of Ethyl 6-phenyl-3-pyridinecarboxylate must be managed immediately to prevent aerosolization, dust inhalation, or surface contamination[5].
Step-by-Step Spill Protocol:
-
Evacuation and Assessment: Isolate the spill area. If the spill exceeds 50 grams or is dissolved in a highly volatile solvent, evacuate non-essential personnel and maximize laboratory exhaust ventilation[2].
-
PPE Donning: Equip double-layered nitrile gloves, a chemical-resistant apron, and splash goggles.
-
Containment: Surround and cover the spill with an inert absorbent such as vermiculite or dry sand[2].
-
Causality: Inert absorbents are mandatory. Pyridine derivatives can sometimes react exothermically with organic absorbents (like sawdust) if strong oxidizers are inadvertently present in the spill matrix.
-
-
Collection: Use a non-sparking scoop to mechanically transfer the absorbed mixture into a wide-mouth HDPE hazardous waste container[5].
-
Chemical Decontamination: Wash the affected surface with a polar organic solvent (e.g., isopropanol) to dissolve any residual ester, followed by a thorough wash with laboratory detergent and water to remove all traces[2].
-
Waste Finalization: Seal all cleanup materials, including contaminated PPE, in the hazardous waste bin and label as "Spill Cleanup - Pyridine Derivative."
Fig 2: Step-by-step emergency spill response and decontamination procedure.
References
-
Agency for Toxic Substances and Disease Registry (ATSDR), "PRODUCTION, IMPORT, USE, AND DISPOSAL (Pyridine)", CDC. URL:[Link]
Sources
Personal protective equipment for handling Ethyl 6-phenyl-3-pyridinecarboxylate
As a Senior Application Scientist, I recognize that handling specialized pyridine derivatives like Ethyl 6-phenyl-3-pyridinecarboxylate (commonly referred to as Ethyl 6-phenylnicotinate) requires more than a cursory glance at a Safety Data Sheet (SDS). This compound is a critical precursor in medicinal chemistry, frequently utilized in Suzuki-Miyaura cross-coupling reactions to synthesize biologically active pharmaceutical ingredients.
However, its specific molecular architecture—an esterified pyridine ring coupled with a highly lipophilic phenyl group—presents unique operational hazards. The lipophilic phenyl ring significantly increases the molecule's partition coefficient (log P), facilitating rapid dermal absorption, while the ester functionality can undergo localized hydrolysis upon contact with cellular moisture, leading to acute tissue irritation.
The following guide provides a self-validating, mechanistically grounded operational framework for the safe handling, personal protective equipment (PPE) selection, and disposal of Ethyl 6-phenyl-3-pyridinecarboxylate.
Mechanistic Hazard Profile & Quantitative PPE Matrix
Nicotinate esters are classified as combustible liquids and acute irritants [1]. To safely handle Ethyl 6-phenyl-3-pyridinecarboxylate, researchers must understand the causality behind the required PPE. The table below summarizes the quantitative specifications and the scientific rationale for each protective measure.
Table 1: Quantitative PPE Specifications and Mechanistic Rationale
| PPE Category | Quantitative Specification | Mechanistic Rationale & Causality |
| Hand Protection | Nitrile rubber gloves• Min. thickness: 0.11 mm• Breakthrough time: >480 min | The lipophilic phenyl group enhances the compound's ability to permeate biological membranes and standard latex. Nitrile provides a sufficient steric and chemical barrier against non-polar organic esters [2]. |
| Eye Protection | Chemical safety goggles• Standard: EN 166 or ANSI Z87.1 | Prevents aerosolized ester droplets from contacting the aqueous environment of the cornea, which would trigger rapid localized hydrolysis and severe eye irritation (H319) [1]. |
| Body Protection | Flame-resistant lab coat• 100% Cotton or Nomex | The compound is a combustible liquid (Flash point ~93°C for base nicotinates) [1]. Synthetic blends (e.g., polyester) can melt into the skin upon ignition; natural or specialized fibers char, protecting the dermal layer. |
| Respiratory | ABEK-P2 filter respirator• Required only if hood <100 fpm | Mitigates inhalation of organic vapors (H335) that can cause respiratory tract irritation. Routine handling must occur in a validated fume hood, negating the need for a respirator in standard workflows [3]. |
Operational Handling Protocols
Every protocol in a high-functioning laboratory must be a self-validating system. Do not proceed to the next step unless the verification criteria of the current step are met.
Phase 1: Pre-Operational Setup & Verification
-
Airflow Validation: Turn on the chemical fume hood. Visually verify the digital monitor reads a face velocity of
feet per minute (fpm) or m/s. Self-Validation: Tape a small piece of tissue to the bottom of the sash; it must pull steadily inward. -
PPE Inspection: Don the required nitrile gloves. Perform a pneumatic integrity test by trapping air in the glove and squeezing to check for micro-tears.
-
Environmental Clearance: Remove all strong oxidizing agents (e.g., peroxides, permanganates) from the workspace, as they are strictly incompatible with combustible pyridine derivatives[2].
Phase 2: Dispensing and Transfer
-
Static Mitigation: Because the compound can form combustible vapor-air mixtures, ensure all metal spatulas or transfer vessels are grounded if handling bulk quantities.
-
Volumetric/Gravimetric Transfer: Uncap the reagent bottle strictly inside the fume hood. Use a glass pipette or a stainless-steel spatula for transfer. Avoid plastic consumables that may partially dissolve or leach plasticizers upon contact with organic esters.
-
Immediate Sealing: Once the required mass/volume is obtained, immediately purge the primary container with an inert gas (Argon or Nitrogen) to prevent oxidative degradation, seal tightly, and return to a cool, dark storage cabinet (2–8°C recommended for long-term ester stability) [3].
Spill Response and Disposal Plan
In the event of a spill, the primary objective is to prevent the compound from spreading and to neutralize the risk of vapor ignition.
Immediate Spill Response Methodology
-
Isolate the Area: Alert personnel and extinguish all open flames or heat sources immediately.
-
Containment: Surround the spill perimeter with an inert, non-combustible absorbent material such as vermiculite or dry sand. Crucial: Do not use sawdust or paper towels, as the combustible nature of the chemical combined with a high-surface-area combustible absorbent creates a severe fire hazard [1].
-
Absorption and Collection: Working from the outside in, sweep the saturated absorbent using a non-sparking polypropylene brush and dustpan.
-
Surface Decontamination: Wash the affected surface with a mild soap and water solution to hydrolyze and remove residual traces of the ester, followed by an ethanol wipe.
Waste Disposal Segregation
-
Classification: Ethyl 6-phenyl-3-pyridinecarboxylate contains Carbon, Hydrogen, Nitrogen, and Oxygen. It lacks halogens.
-
Routing: Dispose of all saturated absorbents, contaminated gloves, and reaction byproducts in a clearly labeled "Non-Halogenated Organic Hazardous Waste" container.
-
Regulatory Compliance: Never discharge this compound into the municipal sewer system, as its lipophilicity makes it mobile and potentially harmful to aquatic environments [2].
Operational Workflow Visualization
The following diagram maps the logical decision tree for handling and spill response, ensuring immediate visual comprehension of emergency and standard procedures.
Workflow for the safe handling and spill response of Ethyl 6-phenyl-3-pyridinecarboxylate.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
